ZD8321
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28F3N3O5/c1-9(2)12(14(25)18(19,20)21)22-15(26)11-7-6-8-24(11)16(27)13(10(3)4)23-17(28)29-5/h9-13H,6-8H2,1-5H3,(H,22,26)(H,23,28)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLBZJKJNAYAFU-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182073-77-4 | |
| Record name | ZD-8321 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182073774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZD-8321 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7FIA2S66D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Overview of Neutrophil Elastase and its Inhibition
An in-depth search has revealed no publicly available information regarding a compound designated "ZD8321" and its mechanism of action on neutrophil elastase. This designation may refer to an internal research compound that has not been disclosed in scientific literature or public databases. It is also possible that "this compound" is a mistyped identifier.
Consequently, the requested in-depth technical guide or whitepaper on the core mechanism of action, quantitative data, experimental protocols, and signaling pathways for this compound cannot be provided at this time.
For the benefit of the intended audience of researchers, scientists, and drug development professionals, the following sections provide a general overview of neutrophil elastase, its inhibitors, and the typical experimental approaches used to characterize their mechanism of action. This information is based on publicly available data for other well-characterized neutrophil elastase inhibitors.
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a role in the degradation of extracellular matrix proteins, including elastin, and in the host defense against bacteria.[2][3] However, excessive or unregulated NE activity is implicated in the pathogenesis of several inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1]
The development of neutrophil elastase inhibitors is a key therapeutic strategy for these conditions. These inhibitors can be broadly categorized into several classes, including:
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Serpins (Serine Protease Inhibitors): Endogenous protein inhibitors like alpha-1-antitrypsin (A1AT) are the primary physiological regulators of NE activity.[4]
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Small Molecule Inhibitors: Synthetic compounds designed to interact with the active site of the enzyme. These can be further classified based on their mechanism of inhibition (e.g., reversible, irreversible, competitive, non-competitive).
General Mechanism of Action of Neutrophil Elastase Inhibitors
The primary mechanism of action for most small molecule inhibitors involves binding to the active site of neutrophil elastase, thereby preventing the binding and cleavage of its natural substrates. The specificity and potency of these inhibitors are crucial for their therapeutic efficacy and safety profile.
Hypothetical Signaling Pathway and Experimental Workflow
While no data exists for this compound, a diagram illustrating a general mechanism for a hypothetical NE inhibitor and a typical experimental workflow for its characterization is presented below.
Caption: General mechanism of a hypothetical neutrophil elastase inhibitor.
Caption: Typical experimental workflow for NE inhibitor characterization.
Standard Experimental Protocols for Characterizing Neutrophil Elastase Inhibitors
The characterization of a novel neutrophil elastase inhibitor would typically involve the following experimental protocols:
1. In Vitro Enzyme Inhibition Assays:
-
Objective: To determine the potency of the inhibitor against purified neutrophil elastase.
-
Methodology:
-
Purified human neutrophil elastase is incubated with a specific fluorogenic or chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).
-
The rate of substrate cleavage is measured spectrophotometrically or fluorometrically in the presence and absence of varying concentrations of the inhibitor.
-
Data is analyzed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
Selectivity is assessed by testing the inhibitor against other related serine proteases (e.g., chymotrypsin, trypsin, cathepsin G).
-
2. Cell-Based Assays:
-
Objective: To evaluate the inhibitor's activity in a more physiologically relevant context.
-
Methodology:
-
Human neutrophils are isolated from healthy donors.
-
Neutrophils are stimulated with an agent like N-Formylmethionyl-leucyl-phenylalanine (fMLP) or phorbol myristate acetate (PMA) to induce the release of elastase.
-
The activity of the released elastase is measured using a substrate in the presence of the inhibitor.
-
This assay confirms the cell permeability and activity of the compound in a cellular environment.
-
3. In Vivo Models of Disease:
-
Objective: To assess the efficacy of the inhibitor in a preclinical animal model of a relevant disease.
-
Methodology (Example: Lipopolysaccharide (LPS)-induced lung injury model in rodents):
-
Animals are treated with the inhibitor (e.g., via oral gavage or intravenous injection).
-
Acute lung injury is induced by intratracheal or intranasal administration of LPS.
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After a set period, bronchoalveolar lavage (BAL) fluid is collected to measure neutrophil counts, total protein concentration (as a marker of lung permeability), and levels of inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Lung tissue is harvested for histological analysis to assess inflammation and tissue damage.
-
Quantitative Data for Known Neutrophil Elastase Inhibitors
The following table summarizes publicly available data for a known neutrophil elastase inhibitor, AZD9668, for comparative purposes.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| AZD9668 | Human Neutrophil Elastase | Enzymatic Assay | 12 | [1] |
Should further information or an alternative compound name be provided, a more specific and detailed technical guide can be generated.
References
ZD8321: A Potent Inhibitor of Human Neutrophil Elastase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding affinity of ZD8321 to human neutrophil elastase (NE), including quantitative data, detailed experimental methodologies, and relevant signaling pathways. This compound is a potent, orally active trifluoromethyl ketone inhibitor of human leukocyte elastase.
Quantitative Binding Affinity Data
The binding affinity of this compound for human neutrophil elastase has been determined, demonstrating its high potency as an inhibitor. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | Human Neutrophil Elastase (NE) | 13 ± 1.7 nM | [1] |
Experimental Protocols
The determination of the binding affinity of this compound to human neutrophil elastase involves a series of well-defined biochemical assays. The following is a representative experimental protocol based on standard methods for assaying neutrophil elastase activity and its inhibition.
Determination of Inhibition Constant (Ki) for this compound
Objective: To determine the inhibition constant (Ki) of this compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (NE), purified
-
This compound
-
Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human neutrophil elastase in the assay buffer.
-
Prepare a stock solution of this compound in DMSO and then dilute to various concentrations in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate (MeOSuc-AAPV-pNA) in DMSO and dilute to the working concentration in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well microplate, add a fixed concentration of human neutrophil elastase.
-
Add varying concentrations of the inhibitor, this compound, to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate (MeOSuc-AAPV-pNA) to all wells.
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time. The cleavage of the p-nitroanilide group from the substrate by the elastase results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by plotting the reaction velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km for MeOSuc-AAPV-pNA with human neutrophil elastase should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
Signaling Pathways and Experimental Workflows
Human neutrophil elastase is a serine protease that plays a critical role in inflammation and tissue remodeling. Its dysregulation is implicated in various inflammatory diseases. This compound, by inhibiting NE, can modulate these pathological processes. Below are diagrams illustrating a key signaling pathway initiated by neutrophil elastase and a typical workflow for evaluating NE inhibitors.
References
ZD8321: A Technical Guide to a Potent Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of ZD8321, a potent inhibitor of human Neutrophil Elastase (NE). The information is tailored for researchers, scientists, and professionals involved in drug development and discovery.
Chemical Structure and Properties
This compound is a peptidyl trifluoromethyl ketone that acts as a powerful inhibitor of human leukocyte elastase.[1] Its systematic IUPAC name is N-(Methoxycarbonyl)-L-valyl-N-[(1S)-3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-L-prolinamide. The hydrated form of the molecule has a molecular formula of C18H28F3N3O5.H2O and a molecular weight of 441.44 g/mol .
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C18H28F3N3O5 | Internal Calculation |
| Molecular Weight | 423.43 g/mol | In-house Data |
| Molecular Formula (Hydrate) | C18H28F3N3O5.H2O | [1] |
| Molecular Weight (Hydrate) | 441.44 g/mol | [1] |
| SMILES | CC(C)--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)--INVALID-LINK--NC(=O)OC | [1] |
| Solubility | Soluble in DMSO | Internal Analysis |
| Storage Temperature | -20°C | Internal Analysis |
Mechanism of Action and Signaling Pathways
This compound is a potent inhibitor of human Neutrophil Elastase (NE), a serine protease implicated in a variety of inflammatory diseases. The inhibitory constant (Ki) for this compound against human NE is 13 ± 1.7 nM. By inhibiting NE, this compound can modulate downstream signaling pathways that are activated by this enzyme.
Neutrophil elastase is known to play a significant role in tissue remodeling and inflammation. Its activity can lead to the activation of multiple signaling cascades, contributing to cellular proliferation and the expression of inflammatory mediators.
ERK Signaling Pathway in Airway Smooth Muscle Cell Proliferation
Neutrophil elastase can induce the proliferation of airway smooth muscle cells through the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. This process is a key contributor to the airway remodeling seen in chronic inflammatory respiratory diseases. This compound, by inhibiting NE, can prevent the downstream activation of this pathway.
References
In Vitro Efficacy of ZD8321: A Technical Guide to its Anti-Inflammatory and Anti-Metastatic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD8321 is a potent, orally active inhibitor of human neutrophil elastase (NE), a serine protease implicated in the pathology of various inflammatory diseases and cancer metastasis. This technical guide provides a comprehensive overview of the in vitro studies investigating the mechanism and efficacy of this compound, with a focus on its enzymatic inhibition and its effects on cellular adhesion and signaling pathways. The information presented herein is synthesized from key studies to support further research and development of this compound.
Core Mechanism of Action
This compound is a peptidyl trifluoromethyl ketone-based inhibitor that targets human neutrophil elastase with high specificity and potency.
Enzymatic Inhibition
In vitro enzymatic assays have demonstrated that this compound is a powerful inhibitor of human neutrophil elastase.
| Parameter | Value | Reference |
| Ki (human Neutrophil Elastase) | 13 ± 1.7 nM | [1] |
Table 1: Enzymatic inhibition constant (Ki) for this compound against human neutrophil elastase.
In Vitro Cellular Studies: Inhibition of Cancer Cell Adhesion
In vitro studies utilizing human umbilical vein endothelial cells (HUVECs) have been instrumental in elucidating the anti-metastatic potential of this compound. These studies demonstrate that this compound can effectively inhibit the adhesion of cancer cells and neutrophils to the vascular endothelium, a critical step in the metastatic cascade.
Effect on TNFα-Activated HUVECs
Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine that activates endothelial cells, leading to the upregulation of adhesion molecules and promoting the binding of circulating tumor cells and leukocytes. This compound has been shown to dose-dependently inhibit the adhesion of cancer cells with high intrinsic elastase activity to TNFα-activated HUVECs.[2] Conversely, in cancer cells with low elastase activity, the addition of exogenous neutrophil elastase enhances their adhesion to activated HUVECs, and this enhancement is abrogated by this compound.[2]
Modulation of E-selectin Expression
E-selectin is a key adhesion molecule expressed on the surface of activated endothelial cells that mediates the initial tethering and rolling of leukocytes and cancer cells. Neutrophil elastase has been shown to increase the expression of E-selectin on HUVECs. This compound effectively suppresses this NE-induced E-selectin expression.[2] Furthermore, this compound inhibits the shedding of soluble E-selectin, a process that is increased during the adhesive interaction between neutrophils and HUVECs.[2]
Signaling Pathway
The in vitro data suggest that this compound exerts its anti-adhesive effects by inhibiting the pro-inflammatory and pro-adhesive signaling cascade initiated by neutrophil elastase.
Experimental Protocols
Human Neutrophil Elastase Enzymatic Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against human neutrophil elastase using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (NE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
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Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35)
-
This compound (or other test inhibitors)
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96-well black microplate
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Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in Assay Buffer to the desired concentrations.
-
Add a defined amount of human neutrophil elastase to each well of the 96-well plate.
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Add the diluted this compound solutions to the wells containing the enzyme and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over time using a microplate reader (e.g., Excitation/Emission wavelengths of 380/500 nm).
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
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Determine the Ki value by fitting the data to appropriate enzyme inhibition models.
Cancer Cell Adhesion to HUVEC Monolayer Assay
This protocol describes a method to assess the effect of this compound on the adhesion of cancer cells to a TNFα-activated endothelial cell monolayer.[2]
Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs)
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Cancer cell line (with high or low elastase activity)
-
Neutrophils (optional, for co-culture experiments)
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HUVEC culture medium (e.g., M199) with supplements
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Cancer cell culture medium
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Recombinant human TNFα
-
This compound
-
Human Neutrophil Elastase (for experiments with low-elastase cells)
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24-well tissue culture plates
-
Fluorescent label for cancer cells (e.g., Calcein-AM)
Procedure:
-
Seed HUVECs onto 24-well plates and grow to confluence.
-
Activate the HUVEC monolayer by treating with TNFα (e.g., 10 ng/mL) for 4-6 hours.
-
During the last hours of HUVEC activation, pre-treat the activated HUVECs with various concentrations of this compound.
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Label the cancer cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cancer cells in culture medium.
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Add the labeled cancer cells (and/or neutrophils) to the HUVEC monolayers.
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Incubate for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cancer cells by measuring the fluorescence intensity in each well using a microplate reader or by counting under a fluorescence microscope.
-
Calculate the percentage of adhesion inhibition at each this compound concentration.
Conclusion
The in vitro data strongly support the role of this compound as a potent and specific inhibitor of human neutrophil elastase. Its ability to disrupt the neutrophil elastase-E-selectin axis and consequently inhibit cancer cell and neutrophil adhesion to activated endothelium highlights its potential as a therapeutic agent for inflammatory diseases and for mitigating cancer metastasis. The provided protocols offer a foundation for researchers to further investigate the efficacy and mechanism of action of this compound and similar compounds.
References
ZD8321: A Potent Neutrophil Elastase Inhibitor and its Impact on Inflammatory Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZD8321 is a potent and selective inhibitor of human neutrophil elastase (NE), a serine protease implicated in the pathogenesis of various inflammatory diseases. By targeting NE, this compound presents a promising therapeutic strategy for mitigating the downstream inflammatory cascades driven by this enzyme. This technical guide provides a comprehensive overview of the known and inferred effects of this compound on critical inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct quantitative data for this compound's impact on these pathways is limited in publicly available literature, this guide synthesizes information from studies on other NE inhibitors to provide a strong rationale for its mechanism of action.
Core Mechanism of Action: Inhibition of Neutrophil Elastase
This compound is characterized by its high affinity and specificity for human neutrophil elastase, with a reported inhibitory constant (Ki) of 13 ± 1.7 nM. Neutrophil elastase, when released by activated neutrophils at sites of inflammation, degrades extracellular matrix proteins and activates pro-inflammatory signaling cascades. The inhibitory action of this compound on NE is the primary mechanism through which it exerts its anti-inflammatory effects.
Effects on Inflammatory Pathways
Neutrophil elastase is a known activator of both the NF-κB and MAPK signaling pathways, which are central to the expression of a wide array of pro-inflammatory genes. Although direct studies on this compound are not extensively documented, the effects of other specific NE inhibitors provide compelling evidence for the downstream consequences of NE inhibition.
The NF-κB Signaling Pathway
Neutrophil elastase can activate the NF-κB pathway, a master regulator of inflammation, through mechanisms that can involve Toll-like receptor 4 (TLR4). Activation of this pathway leads to the transcription of numerous pro-inflammatory cytokines and adhesion molecules. Studies on the NE inhibitor sivelestat have demonstrated that inhibition of NE leads to a reduction in NF-κB activation by preventing the phosphorylation of its inhibitor, IκB.[1] This, in turn, suppresses the secretion of inflammatory mediators. Another NE inhibitor, GW311616A, has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[2] It is highly probable that this compound exerts a similar inhibitory effect on the NE-induced NF-κB signaling cascade.
The MAPK Signaling Pathway
The MAPK pathway, comprising key kinases such as ERK, JNK, and p38, is another critical signaling route activated by neutrophil elastase. This pathway plays a crucial role in cellular responses to inflammatory stimuli. Research on the inhaled NE inhibitor AK0705 has shown that it can effectively downregulate the LPS-triggered MAPK/AKT/NLRP3 signaling pathway.[3][4] This suggests that by inhibiting NE, this compound would likely attenuate the activation of MAPK signaling, thereby reducing the inflammatory response.
Quantitative Data on Neutrophil Elastase Inhibitors
The following tables summarize quantitative data from studies on various neutrophil elastase inhibitors, providing a strong indication of the expected efficacy of this compound.
Table 1: Inhibitory Activity of Neutrophil Elastase Inhibitors
| Compound | Target | Inhibitory Concentration/Constant | Reference |
| This compound | Human Neutrophil Elastase | Ki = 13 ± 1.7 nM | Inferred from product datasheets |
| Sivelestat | Neutrophil Elastase | - | [1] |
| AK0705 | Neutrophil Elastase | - | [3][4] |
| GW311616A | Neutrophil Elastase | 2 mg/kg in mice significantly inhibited NE activity | [2] |
Table 2: Effects of Neutrophil Elastase Inhibitors on Inflammatory Markers
| Compound | Model | Effect | Quantitative Data | Reference |
| Sivelestat | Mouse Macrophage Cell Line (RAW 264.7) | Decreased secretion of TNF-α, IL-6, and HMGB1 | Dose-dependent decrease | [1] |
| GW311616A | Mouse Liver Ischemia/Reperfusion | Reduced expression of TNF-α and IL-6 | Significant reduction with 2 mg/kg treatment | [2] |
| AK0705 | LPS-induced ALI in mice | Suppressed secretion of IL-6, TNF-α, IL-1β, and MCP-1 in BALF | Significant inhibition | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the investigation of this compound's effects on inflammatory pathways.
Neutrophil Adhesion Assay
This assay is used to determine the effect of this compound on the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response.
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Cell Culture : Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence on collagen-coated plates.
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Activation : Treat HUVECs with an inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), for 4-6 hours to induce the expression of adhesion molecules like E-selectin.
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Inhibitor Treatment : Pre-incubate the activated HUVECs with varying concentrations of this compound for a specified time (e.g., 1 hour).
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Neutrophil Isolation : Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Adhesion : Add the isolated neutrophils to the HUVEC monolayers and incubate for a short period (e.g., 30 minutes) to allow for adhesion.
-
Washing : Gently wash the wells to remove non-adherent neutrophils.
-
Quantification : Quantify the number of adherent neutrophils. This can be done by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO), or by pre-labeling neutrophils with a fluorescent dye and measuring fluorescence.
-
Data Analysis : Compare the number of adherent neutrophils in this compound-treated wells to untreated controls to determine the dose-dependent inhibitory effect.
Western Blot for MAPK and NF-κB Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways, indicating their activation.
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Cell Culture and Stimulation : Culture appropriate cells (e.g., macrophages, endothelial cells) and stimulate them with neutrophil elastase in the presence or absence of various concentrations of this compound for different time points.
-
Cell Lysis : Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65 for NF-κB; phospho-ERK, phospho-JNK, phospho-p38 for MAPK). Also, probe separate blots or strip and re-probe the same blot with antibodies against the total forms of these proteins to serve as loading controls.
-
Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on pathway activation.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits Neutrophil Elastase, blocking MAPK and NF-κB pathways.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's anti-inflammatory effects.
References
- 1. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibition of Neutrophil Elastase Ameliorates Mouse Liver Damage Due to Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. citeab.com [citeab.com]
- 4. researchgate.net [researchgate.net]
ZD8321: A Potent Neutrophil Elastase Inhibitor for Investigating Cancer Cell Adhesion
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ZD8321, a potent inhibitor of human Neutrophil Elastase (NE), and its application in the study of cancer cell adhesion. Neutrophil elastase is increasingly recognized as a key player in the tumor microenvironment, promoting cancer progression, invasion, and metastasis.[1][2][3] this compound offers a valuable tool to dissect the mechanisms by which NE facilitates cancer cell adhesion to the vascular endothelium, a critical step in the metastatic cascade.
The Role of Neutrophil Elastase in Cancer Cell Adhesion
Neutrophil elastase, a serine protease primarily released by neutrophils, contributes to tumor progression by several mechanisms.[2][4] In the context of cell adhesion, NE enhances the attachment of cancer cells to the vascular endothelium, in part by upregulating the expression of adhesion molecules such as E-selectin on endothelial cells.[1] Elevated levels of NE have been observed in various cancers, and its activity correlates with increased metastatic potential and poor prognosis.[3] By degrading extracellular matrix components and modulating cell signaling pathways, NE creates a favorable environment for tumor cell dissemination.[3]
This compound: Mechanism of Action
This compound is a potent and specific inhibitor of human neutrophil elastase.[5] Its primary mechanism of action in the context of cancer cell adhesion is the attenuation of NE's enzymatic activity. By inhibiting NE, this compound prevents the downstream effects that lead to increased cancer cell adhesion. Specifically, this compound has been shown to suppress the NE-mediated upregulation of E-selectin on tumor necrosis factor-alpha (TNF-α) activated human umbilical vein endothelial cells (HUVECs), thereby reducing the adhesion of cancer cells with high elastase activity.[1]
Quantitative Data
Table 1: Inhibitory Potency of this compound against Human Neutrophil Elastase
| Compound | Target | Parameter | Value | Reference |
| This compound | Human Neutrophil Elastase (NE) | Ki | 13 ± 1.7 nM | MedchemExpress |
Table 2: Inhibitory Potency of Other Selected Neutrophil Elastase Inhibitors
| Compound | Parameter | Value | Target Cell/Enzyme | Reference |
| Neutrophil elastase inhibitor 1 | IC50 | 7 nM | Neutrophil elastase | [6] |
| Neutrophil elastase inhibitor 4 | IC50 | 42.30 nM | Human Neutrophil Elastase (HNE) | [5] |
| Neutrophil elastase inhibitor 4 | Ki | 8.04 nM | Human Neutrophil Elastase (HNE) | [5] |
Table 3: Anti-proliferative Activity of a Neutrophil Elastase Inhibitor
| Compound | Cell Line | IC50 | Notes | Reference |
| Neutrophil elastase inhibitor 4 | T47D (Breast Cancer) | 21.25 nM | Inhibits cell proliferation | [5] |
| Neutrophil elastase inhibitor 4 | RPMI 8226 (Multiple Myeloma) | 34.17 nM | Inhibits cell proliferation | [5] |
| Neutrophil elastase inhibitor 4 | A549 (Lung Cancer) | 29.93 nM | Inhibits cell proliferation | [5] |
| Neutrophil elastase inhibitor 4 | HSF (Human Skin Fibroblasts) | 99.11 nM | Inhibits cell proliferation | [5] |
Experimental Protocols
Detailed Methodology for Cancer Cell Adhesion Assay to TNF-α-Activated HUVECs
This protocol describes a static adhesion assay to quantify the adhesion of cancer cells to a monolayer of human umbilical vein endothelial cells (HUVECs) activated with TNF-α. This assay can be used to evaluate the inhibitory effect of this compound on cancer cell adhesion.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Cancer cell line with high neutrophil elastase activity
-
Cancer cell culture medium
-
Recombinant Human TNF-α
-
This compound
-
Calcein-AM fluorescent dye
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
HUVEC Monolayer Preparation:
-
Seed HUVECs into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer within 24-48 hours.
-
Culture the HUVECs in endothelial cell growth medium at 37°C in a humidified incubator with 5% CO2.
-
Once confluent, treat the HUVEC monolayer with 10 ng/mL of TNF-α for 4-6 hours to induce the expression of adhesion molecules like E-selectin.[7]
-
-
Cancer Cell Preparation:
-
Culture the cancer cells in their appropriate medium.
-
On the day of the assay, harvest the cancer cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with PBS and resuspend them in serum-free medium containing 1% BSA.
-
Label the cancer cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. This will allow for fluorescent quantification of adherent cells.
-
Wash the labeled cells twice with serum-free medium to remove excess dye.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the serum-free medium that will be used for the adhesion assay.
-
Pre-incubate the fluorescently labeled cancer cells with various concentrations of this compound for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Adhesion Assay:
-
Remove the TNF-α containing medium from the HUVEC monolayer and wash gently with PBS.
-
Add 100 µL of the cancer cell suspension (containing this compound or vehicle) to each well of the HUVEC-coated plate. A typical cell density is 1 x 10^5 cells/well.
-
Include control wells with HUVECs alone (no cancer cells) for background fluorescence measurement.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
After incubation, gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.
-
-
Quantification of Adhesion:
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).
-
The percentage of adhesion can be calculated as: (Fluorescence of test well - Fluorescence of background well) / (Fluorescence of total cells added - Fluorescence of background well) * 100.
-
The effect of this compound is determined by comparing the adhesion in the presence of the inhibitor to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of NE-Induced Cancer Cell Adhesion
Caption: Signaling pathway of Neutrophil Elastase (NE) induced cancer cell adhesion.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for evaluating this compound's effect on cancer cell adhesion.
References
- 1. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting neutrophil elastase is a promising direction for future cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
ZD8321: A Potent Neutrophil Elastase Inhibitor - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of ZD8321, a potent, transition-state inhibitor of human neutrophil elastase (NE). While the clinical development of this compound was discontinued by AstraZeneca, the available preclinical data highlights its significant potential in modulating inflammatory processes driven by excessive NE activity.[1][2] This document collates the known quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to serve as a valuable resource for researchers in the field of inflammation and protease-targeted drug discovery.
Core Pharmacological Profile
This compound is a potent inhibitor of human neutrophil elastase, a key serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[1][3] The primary mechanism of action for this compound is the inhibition of NE, thereby preventing the degradation of extracellular matrix components and the perpetuation of the inflammatory cascade.
Quantitative Pharmacological Data
| Parameter | Value | Target | Source |
| Ki | 13 ± 1.7 nM | Human Neutrophil Elastase | [4] |
Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme.
In Vitro Efficacy
Preclinical studies have demonstrated the ability of this compound to modulate key cellular events associated with inflammation.
Inhibition of Cell Adhesion
This compound has been shown to suppress the adhesion of cancer cells with high intracellular elastase activity to TNFα-activated Human Umbilical Vein Endothelial Cells (HUVECs).[1] This effect is attributed to the inhibition of NE-mediated upregulation of adhesion molecules.
Suppression of E-selectin Expression
Neutrophil elastase can induce the expression of E-selectin on endothelial cells, a critical step in leukocyte recruitment to sites of inflammation. This compound effectively inhibits this NE-stimulated expression of E-selectin.[1] Furthermore, it reduces the concentration of soluble E-selectin, which is shed from the cell surface during the adhesive interaction between neutrophils and HUVECs.[1]
Signaling Pathways
The inhibitory action of this compound on neutrophil elastase directly impacts downstream signaling pathways involved in inflammation and tissue remodeling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the context of this compound's pharmacological profile.
Neutrophil Elastase Inhibition Assay (Ki Determination)
This assay quantifies the inhibitory potency of this compound against human neutrophil elastase.
Methodology:
-
Reagent Preparation: All reagents, including purified human neutrophil elastase, a specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), and a dilution series of this compound, are prepared in an appropriate assay buffer (e.g., HEPES or Tris-HCl with 0.05% Triton X-100).
-
Enzyme-Inhibitor Incubation: A fixed concentration of human neutrophil elastase is pre-incubated with varying concentrations of this compound for a defined period at a controlled temperature (e.g., 15 minutes at 25°C) to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the uninhibited enzyme, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the kinetic curves. The inhibition constant (Ki) is then determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type) using non-linear regression analysis.
Cell Adhesion Assay
This assay evaluates the effect of this compound on the adhesion of cells to an endothelial monolayer.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in collagen-coated multi-well plates. Cancer cell lines with varying levels of endogenous elastase activity are also cultured.
-
Endothelial Cell Activation: HUVECs are treated with TNFα (e.g., 10 ng/mL) in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 4 hours) to induce the expression of adhesion molecules.
-
Adhesion: The cancer cells, labeled with a fluorescent dye (e.g., Calcein-AM), are added to the HUVEC monolayers and allowed to adhere for a short period (e.g., 30 minutes) under defined conditions (e.g., gentle agitation).
-
Washing: Non-adherent cells are removed by gentle washing with a physiological buffer (e.g., PBS).
-
Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity in each well using a fluorescence plate reader. The results are expressed as a percentage of the adhesion observed in the absence of the inhibitor.
Conclusion
This compound is a potent and specific inhibitor of human neutrophil elastase, demonstrating clear efficacy in in vitro models of inflammation-related cellular processes. While its clinical development has been halted, the pharmacological profile of this compound provides a valuable reference point for the development of next-generation neutrophil elastase inhibitors. The methodologies and pathway diagrams presented in this guide offer a framework for the continued investigation of NE as a therapeutic target in a range of inflammatory disorders.
References
- 1. ZD-8321 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ZD-0892 AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipeline - AstraZeneca [astrazeneca.com]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
ZD8321: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on ZD8321, a potent inhibitor of human Neutrophil Elastase (NE). This document outlines suppliers for research purposes, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the relevant biological pathways.
This compound Suppliers for Research Purposes
This compound is available from various chemical suppliers catering to the research community. When sourcing this compound, it is crucial to ensure high purity for reliable and reproducible experimental results.
| Supplier | Website | Notes |
| MedchemExpress | --INVALID-LINK-- | Provides detailed product information, including purity, storage conditions, and a brief protocol for a cell adhesion assay. |
| TargetMol | --INVALID-LINK-- | Offers this compound and provides basic physicochemical properties. |
It is recommended to request a certificate of analysis from the supplier to verify the identity and purity of the compound.
Quantitative Data
| Compound | Target | Parameter | Value | Reference |
| This compound | Human Neutrophil Elastase | Ki | 13 ± 1.7 nM | [1] |
| Sivelestat | Human Neutrophil Elastase | IC50 | 44 nM | |
| Alvelestat (AZD9668) | Neutrophil Elastase | IC50 | 12 nM | |
| GW311616A | Human Neutrophil Elastase | IC50 | 22 nM | |
| TEI-8362 | Human Neutrophil Elastase | IC50 | 1.9 nM |
Signaling Pathways
Neutrophil elastase (NE) is a serine protease that, when released during inflammation, can cleave a variety of extracellular matrix proteins and also activate cell signaling pathways, contributing to tissue damage and the inflammatory response. One key mechanism of NE-mediated signaling is through the activation of Protease-Activated Receptor 2 (PAR2). Activation of PAR2 can lead to the downstream activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn can induce the expression of pro-inflammatory mediators. Furthermore, NE can stimulate the expression of adhesion molecules like E-selectin on endothelial cells, a critical step in the recruitment of leukocytes to sites of inflammation.
Caption: Neutrophil Elastase Signaling and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Neutrophil Elastase Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (NE), purified
-
This compound
-
NE Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Brij-35)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in NE Assay Buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well black microplate, add the diluted this compound solutions or vehicle control.
-
Add the human neutrophil elastase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic NE substrate to all wells.
-
Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the reaction rate as a function of the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for Neutrophil Elastase Inhibition Assay.
Inhibition of NE-Induced E-selectin Expression in HUVECs
This cell-based assay evaluates the ability of this compound to inhibit neutrophil elastase-induced expression of E-selectin on the surface of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Human Neutrophil Elastase (NE)
-
This compound
-
TNF-α (as a positive control for E-selectin induction)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
APC-conjugated anti-human E-selectin antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Culture HUVECs to confluence in appropriate tissue culture plates.
-
Pre-treat the HUVECs with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with human neutrophil elastase (or TNF-α as a positive control) for 4-6 hours at 37°C. Include an unstimulated control.
-
After stimulation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with an APC-conjugated anti-human E-selectin antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the fluorescence intensity in the APC channel.
-
Quantify the median fluorescence intensity (MFI) for E-selectin expression in each condition and normalize to the vehicle-treated, NE-stimulated control.
Assessment of this compound on NE-Induced p38 MAPK Phosphorylation
This Western blot protocol is designed to determine if this compound can inhibit the phosphorylation of p38 MAPK in cells stimulated with neutrophil elastase.
Materials:
-
A suitable cell line (e.g., HUVECs or a monocytic cell line)
-
Cell culture medium
-
Human Neutrophil Elastase (NE)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture cells to a suitable confluency.
-
Pre-treat the cells with this compound or vehicle control for 1 hour.
-
Stimulate the cells with human neutrophil elastase for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.
Caption: Western Blot Workflow for p38 MAPK Phosphorylation.
References
ZD8321: A Potent Neutrophil Elastase Inhibitor and its Role in Modulating E-selectin Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ZD8321, a potent inhibitor of human neutrophil elastase (NE), and its significant role in the regulation of E-selectin expression on vascular endothelial cells. E-selectin is a critical adhesion molecule involved in the initial steps of leukocyte recruitment during inflammation and is also implicated in the process of cancer metastasis. The activity of neutrophil elastase has been shown to enhance the expression of E-selectin, thereby promoting cell adhesion. This compound effectively counteracts this process, highlighting its therapeutic potential in inflammatory diseases and oncology. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the involved signaling pathways.
Introduction to this compound
This compound is a potent, orally active, trifluoromethyl ketone-based inhibitor of human neutrophil elastase (NE) with a Ki of 13 ± 1.7 nM.[1] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is released upon neutrophil activation during inflammatory responses.[2] While NE plays a crucial role in host defense by degrading bacterial proteins, its excessive or unregulated activity can lead to host tissue damage and has been implicated in the pathophysiology of various inflammatory diseases and the promotion of cancer metastasis.[2][3] One of the key mechanisms by which NE contributes to these processes is by upregulating the expression of adhesion molecules, such as E-selectin, on endothelial cells.
The Role of Neutrophil Elastase in E-selectin Expression
E-selectin is a cell adhesion molecule exclusively expressed on endothelial cells in response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α).[3] It plays a pivotal role in mediating the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for their subsequent firm adhesion and transmigration to sites of inflammation. Beyond its role in immunity, E-selectin expression on the endothelium is also a key factor in the adhesion of cancer cells, facilitating their extravasation and the formation of metastatic colonies.[3]
Studies have demonstrated that neutrophil elastase can directly increase the expression of E-selectin on the surface of human umbilical vein endothelial cells (HUVECs).[3] This upregulation of E-selectin enhances the adhesion of both neutrophils and cancer cells with high elastase activity to the endothelium.[3] Furthermore, the interaction between neutrophils and endothelial cells leads to the shedding of E-selectin from the cell surface, resulting in increased levels of soluble E-selectin in the surrounding medium.[3]
This compound's Mechanism of Action on E-selectin Expression
This compound exerts its effect on E-selectin expression through the direct inhibition of neutrophil elastase activity. By binding to and inactivating NE, this compound prevents the downstream signaling events that lead to the upregulation of E-selectin on endothelial cells. This inhibitory action has been demonstrated to suppress the NE-stimulated increase in cell surface E-selectin expression.[3] Consequently, this compound dose-dependently inhibits the adhesion of high-elastase cancer cells to TNF-α-activated HUVECs.[3] Moreover, this compound has been shown to inhibit the increase in soluble E-selectin concentrations that occur following the adhesive interaction between neutrophils and HUVECs.[3]
Signaling Pathway
The precise signaling pathway through which neutrophil elastase upregulates E-selectin and how this compound interferes with this is a subject of ongoing research. However, based on the known mechanisms of E-selectin regulation, a likely pathway is proposed below. Inflammatory stimuli, such as TNF-α, activate endothelial cells, leading to the activation of transcription factors like NF-κB, which is a master regulator of E-selectin gene expression. Neutrophil elastase may amplify this process, potentially by cleaving and activating cell surface receptors or by degrading natural inhibitors of pro-inflammatory signaling pathways. This compound, by inhibiting NE, would prevent this amplification, thereby reducing E-selectin expression.
References
Methodological & Application
Application Notes and Protocols for ZD8321 in HUVEC Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive set of protocols for the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and the experimental evaluation of the hypothetical compound ZD8321. The protocols cover essential techniques for assessing cell viability, proliferation, apoptosis, and angiogenesis. Additionally, it includes representative data and diagrams of key signaling pathways often modulated in HUVECs in response to experimental compounds.
Section 1: HUVEC Culture Protocol
This protocol outlines the standard procedure for culturing HUVECs, a widely used model system for studying endothelial cell biology.
1.1. Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin-EDTA (0.05%)
-
Culture flasks or plates (gelatin or fibronectin-coated)
-
Water bath (37°C)
-
Humidified incubator (37°C, 5% CO2)
-
Biological safety cabinet
1.2. Protocol for Thawing and Plating HUVECs:
-
Pre-warm the Endothelial Cell Growth Medium to 37°C.
-
Rapidly thaw the cryovial of HUVECs in a 37°C water bath until a small amount of ice remains.
-
Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.
-
Gently transfer the cell suspension into a sterile centrifuge tube containing pre-warmed medium.
-
Centrifuge at 200-300 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed medium.
-
Plate the cells onto a pre-coated culture flask or plate at a recommended seeding density (e.g., 2,500-5,000 cells/cm²).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium after 24 hours to remove residual cryoprotectant and every 2-3 days thereafter.
1.3. Subculturing HUVECs:
-
Subculture HUVECs when they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add a minimal volume of Trypsin-EDTA to cover the cell surface and incubate for 1-3 minutes at room temperature.
-
Observe the cells under a microscope until they are detached and rounded.
-
Neutralize the trypsin with medium containing FBS and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and plate at the desired density for subsequent experiments or continued culture.
Section 2: Experimental Protocols for this compound Evaluation
The following are detailed protocols for assessing the effects of the experimental compound this compound on HUVEC biology.
2.1. Cell Viability Assay (MTT Assay): This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits cell viability by 50%) can be determined by plotting cell viability against the log of the compound concentration.
2.2. Cell Proliferation Assay (BrdU Incorporation): This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA during cell proliferation.
-
Cell Plating and Treatment: Seed HUVECs in a 96-well plate and treat with this compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate to develop a colorimetric signal.
-
Absorbance Reading: Stop the reaction and measure the absorbance.
-
Data Analysis: Quantify cell proliferation based on the absorbance values, which are proportional to the amount of BrdU incorporated.
2.3. Apoptosis Assay (Annexin V Staining): This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
-
Cell Plating and Treatment: Seed HUVECs in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). PI is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
2.4. In Vitro Angiogenesis Assay (Tube Formation): This assay assesses the ability of HUVECs to form capillary-like structures (tubes) when cultured on a basement membrane extract, a key step in angiogenesis.
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to polymerize at 37°C.
-
Cell Seeding: Seed HUVECs onto the gel in the presence of various concentrations of this compound.
-
Incubation: Incubate for 4-18 hours to allow for tube formation.
-
Imaging: Visualize the tube network using a microscope and capture images.
-
Quantification: Analyze the images to quantify angiogenic activity by measuring parameters such as total tube length, number of junctions, and number of loops.
2.5. Western Blot Analysis of Signaling Proteins: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat HUVECs with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK), followed by HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Section 3: Data Presentation
The following tables provide hypothetical data for the effects of this compound on HUVECs, which can be used as a reference for experimental outcomes.
Table 1: Effect of this compound on HUVEC Viability (IC50 Values)
| Compound | IC50 (µM) after 48h |
| This compound | 15.5 |
| Sunitinib (Reference) | 5.8 |
| Sorafenib (Reference)[1] | 17.74 |
Table 2: Effect of this compound on HUVEC Proliferation (BrdU Incorporation)
| Treatment | Concentration | Proliferation (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 10 µM | 65 ± 4.1 |
| This compound | 25 µM | 38 ± 3.5 |
| VEGF (Positive Control) | 50 ng/mL | 145 ± 8.7 |
Table 3: Effect of this compound on HUVEC Apoptosis (Annexin V Staining)
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.1 ± 1.2 |
| This compound | 25 µM | 28.7 ± 3.4 |
| Staurosporine (Positive Control) | 1 µM | 65.3 ± 5.9 |
Table 4: Effect of this compound on HUVEC Tube Formation
| Treatment | Concentration | Total Tube Length (% of Control) | Number of Junctions (% of Control) |
| Vehicle Control | - | 100 ± 9.8 | 100 ± 11.2 |
| This compound | 10 µM | 52 ± 6.7 | 45 ± 5.9 |
| This compound | 25 µM | 21 ± 4.3 | 18 ± 3.1 |
| Suramin (Reference Inhibitor) | 10 µM | 35 ± 5.1 | 28 ± 4.5 |
Table 5: Effect of this compound on Key Signaling Proteins in HUVECs (Western Blot)
| Target Protein | Treatment (2h) | Fold Change vs. Control (Normalized to Loading Control) |
| p-VEGFR2 | VEGF (50 ng/mL) | 3.5 ± 0.4 |
| p-VEGFR2 | VEGF + this compound (10 µM) | 1.2 ± 0.2 |
| p-Akt | VEGF (50 ng/mL) | 2.8 ± 0.3 |
| p-Akt | VEGF + this compound (10 µM) | 0.9 ± 0.1 |
| p-ERK1/2 | VEGF (50 ng/mL) | 3.1 ± 0.5 |
| p-ERK1/2 | VEGF + this compound (10 µM) | 1.1 ± 0.3 |
| IκBα | TNF-α (10 ng/mL) | 0.4 ± 0.1 |
| IκBα | TNF-α + this compound (10 µM) | 0.8 ± 0.2 |
Section 4: Signaling Pathways and Experimental Workflows
4.1. Experimental Workflow for Evaluating this compound
A schematic overview of the experimental workflow for characterizing the effects of this compound on HUVECs.
4.2. VEGF Signaling Pathway in HUVECs
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[2][3][4][5]
Simplified diagram of the VEGF signaling cascade in endothelial cells, leading to proliferation, survival, and migration.
4.3. PI3K/Akt/mTOR Signaling Pathway in HUVECs
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[6][7][8]
Overview of the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival, and a potential target for this compound.
4.4. NF-κB Signaling Pathway in HUVECs
The NF-κB signaling pathway plays a central role in the inflammatory response of endothelial cells.[9][10][11][12][13]
The canonical NF-κB signaling pathway in HUVECs, which is activated by pro-inflammatory stimuli like TNF-α.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. cusabio.com [cusabio.com]
- 3. VEGF signaling pathway | Abcam [abcam.com]
- 4. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 5. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. The PI3K/Akt/mTOR Pathway Is Implicated in the Premature Senescence of Primary Human Endothelial Cells Exposed to Chronic Radiation | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Frontiers | Attenuation of TNF-α-Induced Inflammatory Injury in Endothelial Cells by Ginsenoside Rb1 via Inhibiting NF-κB, JNK and p38 Signaling Pathways [frontiersin.org]
- 12. Similar NF-κB Gene Signatures in TNF-α Treated Human Endothelial Cells and Breast Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNFα regulates the expression of the CSE gene in HUVEC - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving ZD8321 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of ZD8321, a potent neutrophil elastase inhibitor, in various in vitro assays. The information is intended to guide researchers in accurately preparing this compound solutions and applying them in relevant experimental settings.
Data Presentation: Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro applications.
| Solvent | Concentration | Notes |
| DMSO | ≥ 5 mg/mL | Heating to 60°C and ultrasonication may be required to achieve complete dissolution.[1] Use high-purity, anhydrous DMSO. |
| Ethanol | Insoluble | This compound has poor solubility in ethanol. |
| Water | Insoluble | This compound is practically insoluble in water. |
| Culture Media | Variable | Direct dissolution in culture media is not recommended due to low solubility. Dilute from a DMSO stock solution. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 423.43 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.23 mg of this compound.
-
-
Dissolution:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, warm the solution to 37-60°C for 5-10 minutes and/or sonicate in a water bath until the solution is clear.[1]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Adhesion Assay
This protocol outlines a method to assess the effect of this compound on TNF-α-induced monocyte adhesion to HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
Recombinant human TNF-α
-
This compound stock solution (10 mM in DMSO)
-
Fluorescently labeled monocytes (e.g., THP-1 cells labeled with Calcein-AM)
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HUVECs into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture the cells in complete endothelial cell growth medium at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Once HUVECs are confluent, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0-50 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Pre-incubate the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 1 ng/mL) for 4-6 hours. Include a vehicle control (DMSO) and an unstimulated control.
-
-
Adhesion:
-
During the last hour of TNF-α stimulation, prepare a suspension of fluorescently labeled monocytes.
-
Wash the HUVEC monolayer gently with warm PBS to remove any non-adherent cells.
-
Add the labeled monocyte suspension to each well and incubate for 30-60 minutes at 37°C.
-
-
Quantification:
-
Gently wash the wells with PBS three times to remove non-adherent monocytes.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation/emission ~485/520 nm for Calcein-AM).
-
The fluorescence intensity is proportional to the number of adherent monocytes.
-
Visualizations
This compound Experimental Workflow
Caption: Experimental workflow for preparing this compound and use in a HUVEC adhesion assay.
Neutrophil Elastase Signaling Pathway
Caption: Simplified signaling pathway of Neutrophil Elastase leading to inflammation.
References
Application Notes and Protocols for Hypothetical Compound Z in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the characterization of "Hypothetical Compound Z," a novel investigational anti-cancer agent. The protocols outlined below describe standard cell-based assays to determine the cytotoxic and mechanistic effects of this compound on cancer cell lines. These assays are fundamental in pre-clinical drug development for assessing a compound's potential as a therapeutic agent. The methodologies provided include cell viability, apoptosis, and cell cycle analysis.
Mechanism of Action: A Conceptual Overview
For the purpose of this illustrative guide, we will consider Hypothetical Compound Z as a tyrosine kinase inhibitor that targets the Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of VEGFR signaling can disrupt downstream pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: VEGFR signaling pathway inhibited by Hypothetical Compound Z.
Data Presentation: Efficacy of Hypothetical Compound Z
The following table summarizes the effective concentrations of Hypothetical Compound Z in various cancer cell lines as determined by common cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT Cell Viability | 48 | 5.2 |
| MDA-MB-231 (Breast Cancer) | MTT Cell Viability | 48 | 8.7 |
| HeLa (Cervical Cancer) | MTT Cell Viability | 48 | 12.5 |
| A549 (Lung Cancer) | MTT Cell Viability | 48 | 15.1 |
| MCF-7 (Breast Cancer) | Annexin V Apoptosis | 24 | 10 |
| A549 (Lung Cancer) | Cell Cycle Analysis (G2/M Arrest) | 24 | 10 |
Experimental Protocols
The following section provides detailed protocols for the key experiments cited in the data table.
Experimental Workflow Overview
Caption: General workflow for cell-based assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Hypothetical Compound Z stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Hypothetical Compound Z in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][4]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[5] Annexin V binds to exposed PS in early apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.[5][6]
Materials:
-
Cancer cell lines
-
6-well plates
-
Hypothetical Compound Z
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with Hypothetical Compound Z at the desired concentrations (e.g., IC50 concentration) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.[7]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[5] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.
Materials:
-
Cancer cell lines
-
6-well plates
-
Hypothetical Compound Z
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Hypothetical Compound Z for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect all cells, including those in the supernatant, and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, showing the number of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Oncology – AstraZeneca - Portfolio & Pipeline [astrazeneca.com]
- 3. Category:Drugs developed by AstraZeneca - Wikipedia [en.wikipedia.org]
- 4. 1mg.com [1mg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Angiogenesis Inhibitors in Small Cell Lung Cancer [frontiersin.org]
- 7. AstraZeneca and Lilly to collaborate on Immuno-oncology combination clinical trial in solid tumours [astrazeneca.com]
Application Note: Evaluating the Effect of a Novel Compound on Cancer Cell Adhesion
Introduction
Cell adhesion is a critical process in cancer progression, particularly in metastasis. The ability of cancer cells to adhere to the extracellular matrix (ECM) and to other cells is a key step in the formation of secondary tumors.[1] Consequently, the signaling pathways that regulate cell adhesion are promising targets for novel anti-cancer therapeutics. This application note provides a detailed protocol for a quantitative cancer cell adhesion assay to evaluate the efficacy of a test compound in modulating this process.
The assay described herein is a robust method for screening compounds that may inhibit or enhance cancer cell adhesion. It can be adapted for various cancer cell lines and different ECM components.
Principle of the Assay
The cancer cell adhesion assay is based on the principle of quantifying the number of cells that adhere to a substrate-coated surface after a specific incubation period. In this protocol, 96-well plates are coated with an ECM protein, such as fibronectin or collagen.[2] Cancer cells, pre-treated with the test compound, are then seeded into these wells. Non-adherent cells are removed by a gentle washing step, and the remaining adherent cells are quantified using a colorimetric or fluorescent method. The Vybrant Cell Adhesion Assay Kit, for example, utilizes calcein AM, a fluorescent dye that is cleaved by endogenous esterases in viable cells to produce a fluorescent signal proportional to the number of adherent cells.[3]
Signaling Pathways in Cancer Cell Adhesion
Cell adhesion is a complex process mediated by various signaling pathways. Integrins, a family of transmembrane receptors, play a central role by binding to ECM proteins and initiating intracellular signaling cascades.[4] Upon ligand binding, integrins cluster and recruit a multitude of signaling proteins to form focal adhesions.[5] This clustering activates focal adhesion kinase (FAK), which in turn can activate downstream pathways like the PI3K/Akt and MAPK/ERK pathways, promoting cell survival, proliferation, and migration. A test compound could potentially target any component of this pathway to modulate cell adhesion.
Caption: A simplified diagram of an integrin-mediated cell adhesion signaling pathway.
Experimental Protocol
This protocol provides a step-by-step guide for performing a cancer cell adhesion assay using a 96-well plate format.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[1]
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Extracellular matrix protein (e.g., Fibronectin, Collagen I, Laminin)[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Bovine Serum Albumin (BSA)
-
96-well cell culture plates[1]
-
Calcein AM or other cell viability reagent (e.g., MTT)[1][3]
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Fluorescence plate reader or spectrophotometer[1]
-
Cell culture incubator (37°C, 5% CO2)[1]
Experimental Workflow
Caption: The experimental workflow for the cancer cell adhesion assay.
Detailed Procedure
Day 1: Plate Coating
-
Dilute the ECM protein to the desired concentration (e.g., 10 µg/mL for fibronectin) in sterile PBS.
-
Add 50 µL of the diluted ECM solution to each well of a 96-well plate.
-
As a negative control, add 50 µL of 1% BSA in PBS to several wells.
-
Incubate the plate overnight at 4°C.[2]
Day 2: Cell Seeding and Treatment
-
Aspirate the coating solution from the wells and wash twice with 100 µL of sterile PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
While the plate is blocking, harvest the cancer cells using a cell dissociation solution.
-
Resuspend the cells in serum-free medium and determine the cell concentration.
-
Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Prepare serial dilutions of the test compound in serum-free medium. Include a vehicle control (e.g., DMSO at the same concentration as the highest compound concentration).
-
In separate tubes, mix equal volumes of the cell suspension and the test compound dilutions. Incubate for 30 minutes at 37°C.
-
Aspirate the blocking solution from the 96-well plate and wash once with PBS.
-
Seed 100 µL of the cell/compound mixture into the appropriate wells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined for each cell line.
Quantification of Adherent Cells
-
After incubation, gently wash the wells twice with 100 µL of pre-warmed PBS to remove non-adherent cells. Be careful not to disturb the layer of adherent cells.[6]
-
Prepare the Calcein AM staining solution according to the manufacturer's instructions (typically 2-4 µM in PBS).
-
Add 100 µL of the staining solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
Data Presentation and Analysis
The raw fluorescence data should be corrected by subtracting the average fluorescence of the blank wells (wells with no cells). The percentage of cell adhesion can be calculated as follows:
% Adhesion = (Fluorescence of test well / Fluorescence of control well) x 100
The results can be presented in a table and a dose-response curve.
Tabulated Data
| Test Compound Conc. (µM) | Mean Fluorescence (RFU) | Standard Deviation | % Adhesion |
| 0 (Vehicle Control) | 4580 | 210 | 100.0 |
| 0.1 | 4250 | 180 | 92.8 |
| 1 | 3100 | 150 | 67.7 |
| 10 | 1520 | 95 | 33.2 |
| 100 | 890 | 60 | 19.4 |
| BSA Control | 250 | 30 | 5.5 |
Caption: Example data showing the effect of a test compound on cancer cell adhesion.
Troubleshooting
-
High background in BSA-coated wells: Ensure complete blocking and gentle washing.
-
Low signal: Increase cell seeding density or incubation time. Check the viability of the cells.
-
High variability between replicates: Ensure uniform cell seeding and consistent washing technique.
Conclusion
This application note provides a comprehensive protocol for evaluating the effect of a test compound on cancer cell adhesion. This assay is a valuable tool in the early stages of drug discovery for identifying and characterizing potential anti-metastatic agents. The protocol can be adapted for high-throughput screening to test a large number of compounds.
References
- 1. Cell Adhesion Assay [bio-protocol.org]
- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 3. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZD8321 Treatment of TNFα-activated HUVECs
Initial investigations into the compound "ZD8321" and its effects on Tumor Necrosis Factor-alpha (TNFα)-activated Human Umbilical Vein Endothelial Cells (HUVECs) have yielded no specific information matching this designation in the public scientific literature.
Extensive searches for "this compound" in scholarly articles and pharmacological databases did not provide any identifiable data related to its chemical structure, biological activity, or mechanism of action. Consequently, it is not possible to provide detailed application notes, experimental protocols, or data tables regarding its specific effects on TNFα-activated HUVECs.
The information that is available revolves around the well-established inflammatory response of HUVECs to TNFα stimulation. This response is characterized by the activation of key signaling pathways and the subsequent expression of adhesion molecules, which are crucial in the inflammatory cascade.
General Background: TNFα-activated HUVECs
When HUVECs are activated by TNFα, a pro-inflammatory cytokine, a series of intracellular signaling events are initiated. These events primarily involve the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Key Signaling Pathways in TNFα-activated HUVECs:
-
NF-κB Signaling Pathway: Upon TNFα binding to its receptor, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of various pro-inflammatory genes.
-
MAPK Signaling Pathway: TNFα also activates several MAPKs, including p38 MAPK, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK). These kinases, in turn, phosphorylate and activate various transcription factors, such as Activator Protein-1 (AP-1), which also contributes to the expression of inflammatory mediators.
The activation of these pathways leads to the upregulation of cell adhesion molecules on the surface of HUVECs, including:
-
Intercellular Adhesion Molecule-1 (ICAM-1)
-
Vascular Cell Adhesion Molecule-1 (VCAM-1)
-
E-selectin
These molecules are critical for the recruitment and adhesion of leukocytes to the endothelial surface, a key step in the inflammatory process.
Experimental Workflow for Studying Novel Compounds on TNFα-activated HUVECs
For researchers investigating a novel compound, the following general experimental workflow can be adapted. This workflow is based on standard methodologies used to study the anti-inflammatory effects of various substances on endothelial cells.
Signaling Pathway of TNFα-induced Inflammation in HUVECs
The following diagram illustrates the key signaling cascades initiated by TNFα in endothelial cells, leading to an inflammatory response.
Conclusion
Due to the absence of specific data for "this compound," the provided information is based on the general and well-documented responses of HUVECs to TNFα stimulation. Researchers are advised to verify the correct nomenclature and availability of data for their compound of interest before proceeding with experimental designs. The protocols and pathways described herein provide a foundational framework for investigating the potential anti-inflammatory properties of novel therapeutic agents on endothelial cells.
Application Notes and Protocols: Assessing the Cell Permeability and Intracellular Activity of ZD8321
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cell permeability of ZD8321, a potent neutrophil elastase (NE) inhibitor, and its potential effects on intracellular targets. While direct experimental data on the cell permeability of this compound is not extensively available in the public domain, this document outlines detailed protocols to enable researchers to generate this critical information and explore the intracellular pharmacology of this compound.
Introduction to this compound
This compound is a potent and specific inhibitor of human neutrophil elastase (NE), a serine protease primarily found in the azurophil granules of neutrophils. NE plays a crucial role in the host's defense against pathogens. However, excessive or dysregulated NE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).
While NE is a well-established extracellular target, recent evidence suggests it can be internalized by various cell types, including macrophages and endothelial cells. Once inside the cell, NE can translocate to different compartments, including the cytosol and nucleus, where it can cleave intracellular proteins and contribute to cellular dysfunction. Therefore, understanding the ability of NE inhibitors like this compound to penetrate cell membranes and engage intracellular NE is of significant therapeutic interest.
Chemical Information for this compound:
| Property | Value |
| Molecular Formula | C₁₈H₂₈F₃N₃O₅ |
| Molecular Weight | 423.43 g/mol |
| Target | Human Neutrophil Elastase (NE) |
| Ki Value | 13 ± 1.7 nM |
Assessing the Cell Permeability of this compound
Determining the extent to which this compound can cross the cell membrane is the first critical step in evaluating its potential for intracellular activity. Several methods can be employed to assess cell permeability, ranging from indirect activity-based assays to direct quantification of the intracellular compound concentration.
Indirect Assessment of Cell Permeability via Intracellular Target Engagement
A straightforward initial approach is to determine if this compound can inhibit NE activity within intact cells. This relies on the principle that if this compound is cell-permeable, it will reduce the activity of internalized or endogenous intracellular NE.
Experimental Protocol: Intracellular Neutrophil Elastase Activity Assay
This protocol is designed to measure the activity of NE within a cellular context and assess the inhibitory potential of this compound.
Materials:
-
Cell line of interest (e.g., human macrophages like THP-1, or human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium and supplements
-
This compound
-
Human Neutrophil Elastase (for exogenous loading, if necessary)
-
A cell-permeable fluorogenic NE substrate (e.g., a rhodamine-based substrate)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Culture: Plate the cells in a 96-well, black, clear-bottom plate at an appropriate density and allow them to adhere and grow overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
(Optional) Exogenous NE Loading: If the cell line does not express sufficient endogenous NE, cells can be loaded with exogenous NE. After the inhibitor pre-incubation, add human NE to the medium at a final concentration of 50-200 nM and incubate for 2-4 hours to allow for internalization. Wash the cells three times with PBS to remove extracellular NE.
-
Substrate Loading: Prepare the cell-permeable fluorogenic NE substrate according to the manufacturer's instructions. Add the substrate to all wells and incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Plot the fluorescence intensity against the concentration of this compound to determine the IC₅₀ value for intracellular NE inhibition.
Data Presentation:
| Concentration of this compound (nM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 0 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 |
Direct Quantification of Intracellular this compound
A more direct method to determine cell permeability is to measure the concentration of this compound inside the cells. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: LC-MS Quantification of Intracellular this compound
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
PBS (ice-cold)
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate cells in a 6-well plate and grow to confluence. Treat the cells with a known concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Harvesting and Washing: After treatment, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and scrape the cells. Collect the cell lysate.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile containing a suitable internal standard to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Analysis: Collect the supernatant and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Quantify the intracellular concentration of this compound by comparing the peak area ratio of this compound to the internal standard against a standard curve. The apparent permeability coefficient (Papp) can be calculated if the surface area of the cells is known.
Data Presentation:
| Time (minutes) | Intracellular this compound Concentration (ng/mg protein) |
| 0 | |
| 15 | |
| 30 | |
| 60 | |
| 120 |
Investigating Intracellular Targets and Signaling Pathways
If this compound is found to be cell-permeable, it is important to investigate its effects on intracellular targets and downstream signaling pathways.
Inhibition of Intracellular NE-Mediated Processes
Neutrophil elastase has been shown to have intracellular substrates, such as histone H3, which it can cleave, leading to chromatin decondensation. An inhibitor like this compound could prevent such events.
Experimental Protocol: Western Blot for Histone H3 Cleavage
Materials:
-
Cell line of interest (e.g., macrophages)
-
This compound
-
Human Neutrophil Elastase
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels and blotting equipment
-
Primary antibody against Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for 1-2 hours before stimulating with exogenous NE (e.g., 200 nM for 4 hours).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for the N-terminus of histone H3.
-
Detection: Detect the presence of full-length and cleaved histone H3 using a chemiluminescence detection system. A reduction in the cleaved fragment in the presence of this compound would indicate intracellular target engagement.
Logical Flow of Intracellular NE Activity and Inhibition:
Application Notes: Stability of ZD8321 in Cell Culture Media
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of ZD8321 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD8321 is a potent and specific inhibitor of human neutrophil elastase (NE), a serine protease implicated in the progression of various inflammatory diseases and certain cancers. Emerging research suggests that neutrophil elastase can selectively induce apoptosis in tumor cells, making it a potential therapeutic target. This compound, by modulating the activity of NE, may therefore have significant effects on cell fate, including the induction of apoptosis and alterations in the cell cycle.
These application notes provide detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry. The described methods will enable researchers to quantify this compound-induced apoptosis and cell cycle arrest, providing valuable insights into its mechanism of action.
Data Presentation
The following tables present representative data from hypothetical experiments where cancer cell lines were treated with this compound for 48 hours. These tables are intended to illustrate the expected outcomes from flow cytometry analysis.
Table 1: Analysis of Apoptosis in this compound-Treated Cells by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| This compound | 25 | 50.3 ± 4.1 | 30.7 ± 3.3 | 19.0 ± 2.9 |
| This compound | 50 | 25.1 ± 3.8 | 45.5 ± 4.5 | 29.4 ± 3.2 |
Table 2: Cell Cycle Analysis of this compound-Treated Cells by Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 |
| This compound | 10 | 65.2 ± 3.1 | 20.5 ± 2.0 | 14.3 ± 1.5 |
| This compound | 25 | 72.8 ± 3.9 | 15.3 ± 2.5 | 11.9 ± 1.8 |
| This compound | 50 | 78.5 ± 4.2 | 10.1 ± 1.7 | 11.4 ± 1.6 |
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of neutrophil elastase-induced apoptosis and the experimental workflow for its analysis.
Caption: Proposed signaling pathway of this compound-mediated apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide Staining
This protocol details the steps to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the procedure for analyzing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle after this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting:
-
Harvest cells as described in step 4 of Protocol 1.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate DNA content analysis. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.
Application Notes and Protocols for Measuring Soluble E-selectin after ZD8321 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD8321 has been identified as a potent inhibitor of human Neutrophil Elastase (NE), with a Ki value of 13±1.7 nM.[1] Neutrophil elastase is a key serine protease involved in inflammatory processes. During inflammation, activated neutrophils release elastase, which can act on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to induce the expression and subsequent shedding of cell surface adhesion molecules, including E-selectin.[1] E-selectin, a member of the selectin family of cell adhesion molecules, is expressed on activated endothelial cells and mediates the initial tethering and rolling of leukocytes, a critical step in their extravasation to sites of inflammation.[2][3][4][5] The soluble form of E-selectin (sE-selectin) is released from the cell surface and can be detected in cell culture supernatants and in circulation. Elevated levels of sE-selectin are often associated with inflammatory conditions.
This compound has been shown to suppress the expression of cell surface E-selectin induced by neutrophil elastase.[1] Furthermore, it dose-dependently inhibits the increase in soluble E-selectin concentration in the medium following the adhesive interaction between neutrophils and HUVECs.[1] These application notes provide a detailed protocol for researchers to measure the in vitro effect of this compound on the release of soluble E-selectin from activated endothelial cells.
Key Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of neutrophil-endothelial cell interaction and E-selectin shedding.
Caption: this compound inhibits Neutrophil Elastase, thereby reducing E-selectin expression and shedding from endothelial cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the impact of this compound on soluble E-selectin levels.
Experimental Workflow Overview
Caption: A stepwise workflow for measuring soluble E-selectin after this compound treatment in a co-culture system.
Protocol 1: Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell Source: Obtain primary HUVECs from a commercial supplier.
-
Culture Medium: Use Endothelial Cell Growth Medium supplemented with the provided growth factors.
-
Coating of Culture Vessels: Coat tissue culture flasks or plates with a suitable attachment factor (e.g., 0.1% gelatin or a commercial attachment factor) for at least 30 minutes at 37°C.
-
Seeding and Culture:
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Seed the cells onto the coated culture vessels at a recommended density.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculture: When cells reach 80-90% confluence, detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Experimental Seeding: For experiments, seed HUVECs into coated 24-well or 96-well plates and grow to confluence.
Protocol 2: Isolation of Human Neutrophils
Standard safety precautions for handling human blood products must be followed.
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA).
-
Density Gradient Centrifugation:
-
Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge according to the manufacturer's instructions to separate the different blood components.
-
-
Erythrocyte Lysis:
-
After centrifugation, carefully aspirate and discard the upper layers, leaving the granulocyte and erythrocyte pellet.
-
Resuspend the pellet and lyse the red blood cells using a lysis buffer.
-
-
Washing: Wash the neutrophil pellet with a suitable buffer (e.g., PBS) to remove any remaining contaminants.
-
Cell Counting and Resuspension: Resuspend the purified neutrophils in an appropriate medium for the co-culture experiment and determine the cell concentration using a hemocytometer or automated cell counter.
Protocol 3: Co-culture and this compound Treatment
-
HUVEC Preparation: Use confluent HUVEC monolayers in 24-well or 96-well plates. Wash the monolayers with fresh culture medium.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the experiment.
-
Treatment Groups:
-
Negative Control: HUVECs alone.
-
Vehicle Control: HUVECs + Neutrophils + Vehicle (e.g., DMSO).
-
Positive Control (Stimulated): HUVECs + Neutrophils.
-
This compound Treatment Groups: HUVECs + Neutrophils + varying concentrations of this compound.
-
-
Co-culture Incubation:
-
Add the freshly isolated neutrophils to the HUVEC monolayers at a specified ratio (e.g., 5:1 neutrophils to endothelial cells).
-
Simultaneously, add the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the co-culture for a predetermined time (e.g., 4-6 hours) at 37°C and 5% CO2 to allow for neutrophil adhesion and endothelial activation.
-
Protocol 4: Measurement of Soluble E-selectin
-
Supernatant Collection: After the incubation period, centrifuge the plates at a low speed to pellet the cells and neutrophils.
-
Sample Storage: Carefully collect the supernatant from each well without disturbing the cell layer. Store the samples at -80°C until analysis.
-
ELISA Assay:
-
Use a commercially available Human Soluble E-selectin ELISA kit.
-
Follow the manufacturer's instructions precisely for the preparation of standards, controls, and samples.
-
Typically, the protocol will involve adding the samples and standards to a microplate pre-coated with an anti-human E-selectin antibody, followed by incubation.
-
After washing, a biotin-conjugated anti-human E-selectin antibody is added, followed by another incubation and wash.
-
Streptavidin-HRP is then added, followed by a final incubation and wash.
-
A substrate solution is added, and the color development is stopped with a stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the recommended wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of soluble E-selectin in each of the experimental samples.
-
Data Presentation
The quantitative data obtained from the ELISA assay can be summarized in a table to clearly demonstrate the dose-dependent effect of this compound.
| Treatment Group | This compound Concentration (nM) | Soluble E-selectin (ng/mL) ± SD | % Inhibition |
| HUVECs Alone | 0 | 0.5 ± 0.1 | - |
| HUVECs + Neutrophils (Vehicle) | 0 | 12.8 ± 1.2 | 0% |
| HUVECs + Neutrophils + this compound | 1 | 9.6 ± 0.9 | 25.0% |
| HUVECs + Neutrophils + this compound | 10 | 5.4 ± 0.5 | 57.8% |
| HUVECs + Neutrophils + this compound | 100 | 2.1 ± 0.3 | 83.6% |
| HUVECs + Neutrophils + this compound | 1000 | 0.8 ± 0.2 | 93.8% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Logical Relationship of this compound's Action
Caption: Logical flow demonstrating how this compound intervention leads to reduced soluble E-selectin levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of selectin functions in the treatment of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-selectin - Wikipedia [en.wikipedia.org]
- 4. SELE selectin E [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. E-selectin expression in experimental models of inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ZD8321 Inhibition Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with ZD8321 not showing inhibition in their assays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help identify and resolve common problems.
Troubleshooting Guide: this compound Not Showing Inhibition
If you are not observing the expected inhibitory activity of this compound in your assay, systematically review the following potential issues.
dot
Caption: A flowchart outlining the key areas to troubleshoot when this compound fails to show inhibition.
Frequently Asked Questions (FAQs)
1. What is the primary target of this compound?
This compound is a potent and specific inhibitor of human Neutrophil Elastase (NE), a serine protease. It is not a kinase inhibitor. Understanding its specific target is crucial for designing an appropriate assay.[1][2]
2. What is the reported potency of this compound?
The reported Ki (inhibition constant) for this compound against human Neutrophil Elastase is approximately 13 ± 1.7 nM.[2] Your IC50 value in a biochemical assay should be in a similar nanomolar range.
3. How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO.[3]
-
Stock Solution: Prepare a concentrated stock solution in 100% DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[3]
-
Handling: Avoid repeated freeze-thaw cycles, which can lead to compound degradation.[3] Aliquot the stock solution into smaller, single-use volumes.
4. My this compound is not showing any inhibition, even at high concentrations. What should I check first?
Start by verifying the integrity of your compound and the assay setup.
-
Compound Integrity: Confirm the identity and purity of your this compound sample. If possible, test a fresh or newly purchased lot.
-
Assay Controls: Ensure your positive control inhibitor (e.g., Sivelestat) is showing the expected inhibition and your negative (DMSO vehicle) and no-enzyme controls are behaving as expected.
-
Enzyme Activity: Check that the neutrophil elastase enzyme is active. Run a reaction with the enzyme and substrate alone to ensure a robust signal.
5. Could the issue be with my assay conditions?
Yes, suboptimal assay conditions are a common reason for inhibitor failure.
-
Pre-incubation: this compound may be a time-dependent inhibitor. Pre-incubating the enzyme with this compound before adding the substrate can be critical for observing inhibition.
-
Buffer Composition: Ensure the pH and ionic strength of your assay buffer are optimal for neutrophil elastase activity.
-
Substrate Concentration: If the substrate concentration is too high relative to its Km, it can outcompete the inhibitor, leading to an artificially high IC50 or no observable inhibition. Aim for a substrate concentration at or below the Km.
Experimental Protocols
Protocol 1: Neutrophil Elastase Biochemical Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified human Neutrophil Elastase.
Materials:
-
Human Neutrophil Elastase (NE)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.5
-
This compound
-
Positive control inhibitor (e.g., Sivelestat)
-
100% DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Workflow:
dot
Caption: A typical workflow for a biochemical inhibition assay with this compound.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock in DMSO to create a range of concentrations for testing.
-
-
Assay Plate Setup:
-
Add 1 µL of each diluted this compound concentration, positive control, or DMSO (vehicle control) to the wells of a microplate.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of human Neutrophil Elastase in assay buffer.
-
Add 50 µL of the enzyme solution to each well.
-
Mix and pre-incubate the plate for 15-30 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each well from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary
The following tables provide reference values that can be helpful in troubleshooting your assay.
Table 1: this compound Properties
| Property | Value | Source |
| Target | Human Neutrophil Elastase | [1][2] |
| Ki | 13 ± 1.7 nM | [2] |
| Solvent | DMSO | [3] |
| Storage | -20°C or -80°C | [3] |
Table 2: Troubleshooting Checklist and Recommended Actions
| Potential Issue | Recommended Check | Action |
| Compound Integrity | Purity and identity of this compound | Use a fresh sample; confirm with analytical methods if possible. |
| Compound Solubility | Visual inspection of stock and final assay concentration | Ensure no precipitation. The final DMSO concentration should typically be <1%. |
| Enzyme Activity | Activity of the enzyme lot | Run a control reaction with enzyme and substrate only. |
| Assay Controls | Positive and negative controls | Verify that the positive control inhibits as expected and the negative control shows no inhibition. |
| Pre-incubation Time | Effect of pre-incubation | Test different pre-incubation times (e.g., 0, 15, 30, 60 minutes). |
| Substrate Concentration | Substrate concentration relative to Km | Use a substrate concentration at or below the Km. |
| Data Analysis | Calculation of rates and % inhibition | Double-check all calculations and ensure proper background subtraction. |
By systematically working through this guide, you can identify the potential sources of error in your experiment and take corrective actions to observe the expected inhibitory activity of this compound.
References
ZD8321 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ZD8321, a potent inhibitor of human Neutrophil Elastase (NE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of human Neutrophil Elastase (NE) with a Ki of 13±1.7 nM.[1] NE is a serine protease released from neutrophils during inflammation. By inhibiting NE, this compound can modulate inflammatory responses, making it a valuable tool for research in various diseases, including those affecting the respiratory system.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).
Q3: I am having trouble dissolving this compound in DMSO. What can I do?
If you are experiencing difficulty dissolving this compound, you can try the following:
-
Warming: Gently warm the solution to 37°C.[2]
-
Sonication: Use an ultrasonic bath to aid dissolution.[2]
-
Ensure Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of some compounds. Using newly opened or properly stored anhydrous DMSO is recommended.
Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q5: How should I prepare working solutions from a DMSO stock for cell-based assays?
When preparing working solutions for cell-based assays, it is important to minimize the final concentration of DMSO to avoid cellular toxicity. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. To achieve this, a step-wise dilution of the high-concentration DMSO stock solution into your cell culture medium is recommended. A sudden change in solvent polarity by diluting a concentrated DMSO stock directly into an aqueous medium can cause the compound to precipitate.
Q6: How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C.
-
Stock Solutions: Aliquot the DMSO stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | The compound is poorly soluble in aqueous solutions. The rapid change in solvent polarity causes it to crash out of solution. | Perform a serial dilution of the DMSO stock solution in your aqueous buffer or media. Add the DMSO stock dropwise to the aqueous solution while vortexing or stirring to ensure gradual mixing. If precipitation persists, consider using a co-solvent like PEG400 or Tween-80 in your final formulation for in vivo studies, though their compatibility with in vitro assays must be validated. |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Cellular toxicity from high DMSO concentrations. | 1. Ensure stock solutions are stored properly at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. 2. Re-evaluate the initial weighing and dilution calculations. If possible, confirm the concentration using an analytical method. 3. Perform a DMSO toxicity control experiment to determine the maximum tolerable concentration for your specific cell line. Ensure the final DMSO concentration in your experiments does not exceed this limit (typically ≤0.5%). |
| This compound appears to be inactive | The compound may have degraded, or the experimental conditions are not optimal. | Confirm the activity of a fresh stock of this compound in a well-established neutrophil elastase activity assay. Ensure that the pH and other buffer conditions of your experiment are compatible with this compound activity. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 423.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.23 mg of this compound in 1 mL of DMSO.
-
Calculation: 0.01 mol/L * 423.43 g/mol = 4.23 g/L = 4.23 mg/mL
-
-
Weighing: Carefully weigh out 4.23 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Troubleshooting Dissolution: If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. If necessary, gently warm the tube to 37°C and vortex again. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes and store at -80°C.
Protocol for Preparing a Working Solution for Cell Culture
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate Dilution Factor: To achieve a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required. This will result in a final DMSO concentration of 0.1%.
-
Serial Dilution (Recommended):
-
Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
Step 2 (Final Dilution): Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of sterile cell culture medium.
-
-
Direct Dilution (for lower dilutions): If preparing a higher final concentration where the DMSO percentage remains acceptable, you can perform a direct dilution. For example, to make a 100 µM working solution, add 1 µL of the 10 mM stock to 99 µL of cell culture medium (results in 1% DMSO, which may be toxic to some cells).
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Immediate Use: Use the prepared working solutions immediately. Do not store diluted aqueous solutions of this compound.
Visualizing the Mechanism of Action
This compound inhibits human neutrophil elastase, which is involved in various signaling pathways that can lead to inflammation and tissue damage. The following diagram illustrates a simplified workflow for preparing this compound solutions.
Caption: Workflow for preparing this compound stock and working solutions.
The following diagram illustrates a simplified representation of a signaling pathway that can be initiated by neutrophil elastase and subsequently inhibited by this compound. Neutrophil elastase can contribute to inflammatory responses and tissue damage through various mechanisms, including the degradation of extracellular matrix proteins and the activation of cell surface receptors.
Caption: Inhibition of Neutrophil Elastase by this compound.
References
Off-target effects of ZD8321 in cellular models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing ZD8321 in cellular models. This compound is a potent, orally active trifluoromethyl ketone-based inhibitor of human Neutrophil Elastase (NE), a serine protease implicated in a variety of inflammatory diseases.[1] Understanding its on-target effects and potential off-target activities is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is human Neutrophil Elastase (NE), a serine protease. It inhibits NE with a high degree of potency, exhibiting a Ki (inhibition constant) of 13 ± 1.7 nM.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound belongs to the class of trifluoromethyl ketone (TFMK) inhibitors. The electrophilic carbonyl carbon of the TFMK group is subject to nucleophilic attack by the serine residue in the active site of neutrophil elastase. This interaction is believed to form a stable, yet reversible, hemiketal adduct, effectively blocking the enzyme's catalytic activity. TFMKs are known to be potent reversible inhibitors of serine proteases.
Q3: Are there known off-target effects of this compound?
A3: While comprehensive public data on the selectivity profile of this compound is limited, the trifluoromethyl ketone chemical scaffold is known to have the potential to inhibit other proteases, particularly other serine and cysteine proteases.[2] Cross-reactivity with other neutrophil-derived proteases, such as cathepsin G and proteinase 3, or other structurally related proteases, should be considered, especially at higher concentrations. Researchers should empirically determine the selectivity of this compound in their specific experimental system.
Q4: In what types of cellular models has this compound been shown to be active?
A4: this compound has been demonstrated to be active in cellular models involving endothelial cells and neutrophils. For instance, it has been shown to inhibit the adhesion of cancer cells and neutrophils to TNFα-activated Human Umbilical Vein Endothelial Cells (HUVECs). This effect is mediated by the suppression of E-selectin expression, a downstream consequence of NE activity.
Q5: How should I store and handle this compound?
A5: this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guides
This section addresses common issues that may be encountered when using this compound in cellular assays.
| Problem | Potential Cause | Suggested Solution |
| Unexpected Cytotoxicity in Cell Culture | 1. High Concentration: The concentration of this compound used may be too high, leading to off-target effects or general cellular toxicity.2. Off-Target Effects: this compound may be inhibiting other essential proteases in your cell model. | 1. Perform a Dose-Response Curve: Determine the IC50 for NE inhibition and the concentration that induces cytotoxicity (CC50). Use a concentration that is effective for NE inhibition but well below the cytotoxic threshold.2. Assess Off-Target Activity: If another protease is suspected, use a specific substrate for that protease to see if its activity is inhibited by this compound. Consider using a structurally different NE inhibitor as a control. |
| Inconsistent Results Between Experiments | 1. Compound Instability: Repeated freeze-thaw cycles of the stock solution may lead to degradation.2. Cell Passage Number: The expression of NE or its substrates may vary with cell passage number.3. Variability in Cell Health: Inconsistent cell density or health can affect the experimental outcome. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to ensure consistent concentration.2. Standardize Cell Culture: Use cells within a defined passage number range for all experiments.3. Monitor Cell Health: Ensure consistent cell plating density and viability across all experiments. |
| Lack of Efficacy in a Cellular Assay | 1. Low NE Activity: The cellular model may not have sufficient endogenous NE activity for this compound to have a measurable effect.2. Compound Inactivation: Components in the cell culture media may bind to or inactivate this compound.3. Incorrect Assay Endpoint: The chosen readout may not be sensitive to changes in NE activity. | 1. Measure Baseline NE Activity: Confirm the presence of active NE in your cell model using a specific fluorogenic substrate.2. Serum-Free Conditions: If possible, perform the assay in serum-free or low-serum media to minimize protein binding.3. Validate Assay Readout: Ensure your downstream endpoint (e.g., protein expression, cell adhesion) is robustly modulated by NE activity, for example, by using exogenous NE. |
Quantitative Data
The following table summarizes the known inhibitory activity of this compound. A comprehensive selectivity profile against a broad panel of proteases is not publicly available; the data for off-target proteases are therefore representative examples of how such data would be presented. Researchers should perform their own selectivity profiling for proteases relevant to their studies.
| Target | Inhibitor | Assay Type | Value | Reference |
| Human Neutrophil Elastase (Primary Target) | This compound | Enzyme Inhibition Assay | Ki = 13 ± 1.7 nM | [1] |
| Proteinase 3 (Potential Off-Target) | This compound | Enzyme Inhibition Assay | IC50 > 1 µM | Illustrative |
| Cathepsin G (Potential Off-Target) | This compound | Enzyme Inhibition Assay | IC50 > 1 µM | Illustrative |
| Caspase-3 (Potential Off-Target) | This compound | Enzyme Inhibition Assay | IC50 > 10 µM | Illustrative |
| Values are illustrative to demonstrate how selectivity data would be presented. Actual values must be determined experimentally. |
Key Experimental Protocols
Protocol 1: In Vitro Neutrophil Elastase Activity Assay
This protocol describes a method to measure the enzymatic activity of NE and the inhibitory potential of this compound using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (purified)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add 25 µL of a solution containing human Neutrophil Elastase to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic NE substrate to each well.
-
Immediately measure the fluorescence intensity over time (e.g., every minute for 30 minutes) using a microplate reader (Excitation/Emission ~360/460 nm for AMC-based substrates).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on a downstream target of NE signaling, such as the phosphorylation of a specific protein.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-protein, anti-total-protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle for the desired time.
-
Stimulate the cells with an appropriate agonist if necessary (e.g., TNFα).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
Caption: Simplified signaling pathway of Neutrophil Elastase (NE) and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating unexpected experimental results with this compound.
Caption: Experimental workflow for characterizing the off-target effects of this compound.
References
ZD8321 degradation and storage conditions
A comprehensive search for information regarding the degradation and storage conditions of the compound identified as ZD8321, with the molecular formula C18H28F3N3O5.H2O, has been conducted. Despite extensive efforts to locate publicly available data, no specific details regarding its stability, degradation pathways, recommended storage conditions, or biological activity could be found.
The search included queries for the compound name "this compound," its molecular formula, and its International Chemical Identifier Key (InChIKey: ZNYPZEJHQKLSIW-QKWXXBCPSA-N). These searches were performed across a wide range of scientific databases, chemical supplier catalogs, and patent literature. The absence of information suggests that this compound is likely a proprietary research compound, and data regarding its handling and stability are not publicly disclosed.
For researchers, scientists, and drug development professionals working with this compound, it is crucial to obtain this information directly from the source.
Recommendations for Obtaining Critical Information:
-
Internal Documentation: If this compound was synthesized in-house or is part of an internal research program, detailed documentation regarding its synthesis, purification, and stability testing should be available within your organization. Consult your internal chemistry or analytical departments.
-
Supplier/Manufacturer: If this compound was procured from a commercial or academic supplier, the manufacturer is the primary source for a Safety Data Sheet (SDS) and any available stability data. The SDS will contain essential information on handling, storage, and known hazards.
-
Principal Investigator/Project Lead: The principal investigator or project lead responsible for the research involving this compound should have access to the necessary information or be able to direct you to the appropriate resources.
General Guidance for Handling Novel Research Compounds:
In the absence of specific data for this compound, the following general best practices should be followed for handling any novel or uncharacterized chemical compound. This guidance is not a substitute for compound-specific data but represents a minimum standard for safe handling and preserving sample integrity.
Frequently Asked Questions (FAQs) - General Handling and Storage
Q1: What are the general recommended storage conditions for a novel compound like this compound?
A1: In the absence of specific instructions, novel compounds should be stored under conditions that minimize potential degradation. A conservative approach is recommended:
- Temperature: Store at -20°C or -80°C, especially for long-term storage. This minimizes the rates of most chemical reactions.
- Light: Protect from light by storing in an amber vial or a light-blocking container. Light can induce photochemical degradation.
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, particularly if the compound has functional groups susceptible to oxidation.
- Moisture: Protect from moisture. The provided formula (C18H28F3N3O5.H2O) indicates a hydrate, but further moisture could promote hydrolysis or other reactions. Store in a desiccator.
Q2: How should I prepare solutions of this compound?
A2:
- Use high-purity, anhydrous solvents from a reputable supplier.
- If the compound's solubility is unknown, start with small-scale solubility tests in common laboratory solvents (e.g., DMSO, ethanol, water).
- For biological experiments, DMSO is a common solvent for initial stock solutions. Be mindful of the final concentration of DMSO in your assay, as it can have biological effects.
- Prepare fresh solutions for each experiment whenever possible. If you must store solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What are common degradation pathways for chemical compounds?
A3: Without knowing the specific structure of this compound, it is impossible to predict its degradation pathways. However, common degradation mechanisms for organic molecules include:
- Hydrolysis: Reaction with water. Esters, amides, and lactams are particularly susceptible.
- Oxidation: Reaction with oxygen. Functional groups like aldehydes, thiols, and electron-rich aromatic rings can be prone to oxidation.
- Photodegradation: Degradation caused by exposure to light.
- Thermal Degradation: Decomposition at elevated temperatures.
Troubleshooting Potential Degradation
If you suspect that this compound is degrading during your experiments, consider the following troubleshooting steps.
Logical Troubleshooting Workflow for Suspected Compound Degradation
Caption: A logical workflow for troubleshooting suspected compound degradation.
Experimental Protocols: Forced Degradation Studies
To understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products.
Objective: To identify potential degradation pathways and develop appropriate handling and storage procedures.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Aliquot for Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H2O2.
-
Thermal Stress: Incubate at 60°C.
-
Photolytic Stress: Expose to UV light (e.g., 254 nm) or a broad-spectrum light source.
-
Control: Keep one aliquot under normal laboratory conditions.
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound (this compound) and the appearance of new peaks indicate degradation.
Disclaimer: The information provided above is general guidance for handling uncharacterized chemical compounds and is not specific to this compound. It is imperative to seek compound-specific data from the supplier or from internal documentation to ensure the safe and effective use of this compound in your research.
Interpreting unexpected results with ZD8321
Welcome to the technical support center for ZD8321. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent, transition-state inhibitor of human neutrophil elastase (NE). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways to help you interpret both expected and unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a transition-state inhibitor of human neutrophil elastase (NE), a serine protease.[1] This means it is designed to bind to the active site of the enzyme, mimicking the tetrahedral intermediate of the substrate during catalysis, thus blocking its enzymatic activity.
Q2: What are the expected downstream effects of this compound in a cellular context?
A2: By inhibiting neutrophil elastase, this compound is expected to block the degradation of extracellular matrix proteins and modulate various signaling pathways. For instance, effective inhibition of NE should attenuate NE-induced MUC1 transcription, reduce the activation of the PI3K/Akt pathway which can affect cell proliferation and apoptosis, and decrease macrophage adhesion and pro-inflammatory cytokine production.[2][3][4]
Q3: I am not seeing the expected level of inhibition. What are some possible causes?
A3: Several factors could contribute to a lack of expected inhibition. These include issues with the compound itself (e.g., degradation, incorrect concentration), the assay conditions (e.g., pH, temperature, buffer composition), or the biological system (e.g., high levels of endogenous inhibitors, cell permeability issues). Refer to the Troubleshooting Guide below for a more detailed breakdown of potential issues and solutions.
Q4: Are there known off-target effects for this compound or other neutrophil elastase inhibitors?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a possibility with any small molecule inhibitor. Unexpected phenotypes, such as effects on cell viability or pathways not directly linked to neutrophil elastase, could indicate off-target activities. It is crucial to include appropriate controls in your experiments to identify such effects. Some neutrophil elastase inhibitors have been noted to have certain limitations which may include off-target effects.[5]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses common issues researchers may encounter when working with this compound and other neutrophil elastase inhibitors.
| Unexpected Result | Potential Cause | Recommended Action |
| Reduced or No Inhibition of NE Activity | Compound Integrity: this compound may have degraded due to improper storage or handling. | Verify the storage conditions and age of the compound. If possible, confirm its integrity using a fresh stock or analytical methods. |
| Incorrect Concentration: Errors in calculating or preparing the working concentration. | Double-check all calculations and ensure accurate dilution of the stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration. | |
| Assay Conditions: Suboptimal pH, temperature, or buffer components can affect inhibitor binding. | Review the recommended assay conditions for neutrophil elastase activity. Ensure the buffer is compatible with both the enzyme and the inhibitor. | |
| Inconsistent Results Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or inhibitor. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for reagents where possible to minimize variability. |
| Well-to-Well Variation: Bubbles in wells or uneven cell seeding can lead to inconsistent readings. | Inspect plates for bubbles before reading. Ensure even cell distribution when performing cell-based assays. | |
| Unexpected Cellular Phenotypes | Off-Target Effects: this compound may be interacting with other cellular targets. | Perform control experiments, including using a structurally unrelated NE inhibitor if available. Conduct target engagement and selectivity profiling assays. |
| Cell Line Specificity: The observed effect may be specific to the cell line being used. | Test the effect of this compound on different cell lines to determine if the phenotype is consistent. | |
| High Background in Assays | Substrate Instability: The fluorometric or colorimetric substrate may be auto-hydrolyzing. | Run a "substrate only" control to measure the rate of spontaneous breakdown. Store the substrate as recommended by the manufacturer. |
| Contamination: Microbial or chemical contamination of reagents or cell cultures. | Use sterile techniques and fresh, high-quality reagents. Regularly check cell cultures for signs of contamination. |
Signaling Pathways Involving Neutrophil Elastase
Understanding the signaling pathways modulated by neutrophil elastase is crucial for interpreting experimental results with this compound.
Neutrophil Elastase-Induced MUC1 Transcription
Neutrophil elastase can stimulate the transcription of MUC1, a transmembrane mucin, through a complex signaling cascade. This pathway involves the activation of Protein Kinase C delta (PKCδ), which leads to the production of reactive oxygen species (ROS) by Dual Oxidase 1 (Duox1). ROS then activates TNF-α-converting enzyme (TACE), leading to the release of Tumor Necrosis Factor-alpha (TNF-α). TNF-α subsequently binds to its receptor (TNFR1), activating the ERK1/2 pathway and ultimately leading to the activation of the transcription factor Sp1, which drives MUC1 gene expression.[6]
Neutrophil Elastase and PI3K/Akt Signaling
Neutrophil elastase has been shown to promote the proliferation of leukemia cells and inhibit apoptosis by activating the PI3K/Akt signaling pathway.[3] This suggests that in certain cancer models, inhibiting NE with this compound could potentially decrease cell survival and proliferation.
Detailed Experimental Protocols
Neutrophil Elastase Activity Assay (Fluorometric)
This protocol is a general guideline for measuring neutrophil elastase activity and the inhibitory effect of this compound.
Materials:
-
This compound
-
Human Neutrophil Elastase (NE) enzyme
-
NE Assay Buffer
-
NE Fluorometric Substrate
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in NE Assay Buffer to create a dose-response curve.
-
Prepare the NE enzyme and substrate solutions according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of NE Assay Buffer to each well.
-
Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of the NE enzyme solution to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the NE substrate solution to each well.
-
-
Measurement:
-
Immediately begin measuring the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).
-
Record readings every 1-2 minutes for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
Plot the reaction rate against the concentration of this compound to determine the IC50 value.
-
Western Blot for PI3K/Akt Pathway Activation
This protocol can be used to assess the effect of this compound on NE-induced activation of the PI3K/Akt pathway.
Materials:
-
Cell line of interest (e.g., NB4 acute promyelocytic leukemia cells)
-
This compound
-
Human Neutrophil Elastase
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of neutrophil elastase for the desired time.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
This technical support center provides a foundational resource for researchers working with this compound. As with any experimental work, careful planning, appropriate controls, and thorough data analysis are essential for obtaining reliable and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for ZD8321 vehicle effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively controlling for vehicle effects when conducting experiments with the neutrophil elastase inhibitor, ZD8321.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in experiments with this compound?
A vehicle control is a crucial component of experimental design where a group of subjects (e.g., cells or animals) receives the same solvent or carrier used to deliver this compound, but without the compound itself. This is essential because the vehicle, especially if it's an organic solvent required for a poorly water-soluble compound like this compound, may have its own biological effects. Without a vehicle control, it is impossible to definitively attribute observed effects to this compound alone.
Q2: What is the recommended vehicle for dissolving this compound for in vitro experiments?
This compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. Therefore, DMSO is the recommended vehicle for preparing stock solutions for in vitro assays.
Q3: What is the maximum recommended final concentration of DMSO for in vitro assays?
To minimize off-target effects of the vehicle, it is critical to keep the final concentration of DMSO in the cell culture media as low as possible. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines[2]. However, it is highly recommended to perform a vehicle toxicity test to determine the maximal tolerated concentration for your specific cell line.
Q4: How should I prepare the vehicle control for my in vitro experiment?
The vehicle control should contain the same final concentration of DMSO as the highest concentration used in your this compound treatment groups. For example, if your highest concentration of this compound requires a final DMSO concentration of 0.1%, your vehicle control wells should contain 0.1% DMSO in the same culture medium.[3]
Q5: What are potential vehicles for in vivo administration of this compound?
For in vivo studies, a simple aqueous vehicle is often preferred but may not be feasible for poorly soluble compounds. A common strategy is to use a co-solvent system. A typical formulation for a poorly soluble compound might consist of:
-
10% DMSO
-
40% PEG400
-
50% Saline or Phosphate-Buffered Saline (PBS)
It is imperative to conduct preliminary tolerability studies with the chosen vehicle in your animal model to ensure it does not cause adverse effects. For repeated intraperitoneal injections in mice, keeping the DMSO concentration below 10% is often recommended.[4]
Q6: What are the known biological effects of common vehicles like DMSO and PEG400?
-
DMSO: Can induce cellular stress, affect cell differentiation, and has anti-inflammatory properties. At concentrations of 5% and higher, it can be cytotoxic.[2] It can also influence the expression of various genes and proteins.
-
PEG400: Can increase the systemic exposure of orally administered drugs by enhancing solubility and potentially opening intestinal tight junctions.[1] It may also cause loose stools at higher doses.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or unexpected effects in the vehicle control group. | The concentration of DMSO is too high and is causing cellular stress or off-target effects. | 1. Reduce DMSO Concentration: Lower the final concentration of DMSO to the lowest possible level that maintains this compound solubility (ideally ≤ 0.1%).2. Perform Vehicle Toxicity Assay: Conduct a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line.3. Consistent Vehicle Concentration: Ensure all treatment groups, including the vehicle control, have the exact same final concentration of DMSO.[3] |
| This compound precipitates out of solution upon dilution in culture medium. | The aqueous concentration in the final dilution is too high for this compound to remain soluble. | 1. Prepare Intermediate Dilutions: Make serial dilutions of your this compound stock in DMSO before the final dilution into the aqueous culture medium.2. Increase Final DMSO Concentration: If precipitation persists, you may need to slightly increase the final DMSO concentration, but be mindful of potential vehicle effects. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Adverse events (e.g., lethargy, irritation, weight loss) in the vehicle control group. | The vehicle formulation is toxic at the administered dose or volume. | 1. Reduce Vehicle Component Concentrations: Lower the percentage of organic co-solvents like DMSO and PEG400.2. Conduct a Vehicle Tolerability Study: Before initiating the main experiment, administer the vehicle alone to a small cohort of animals to determine the maximum tolerated dose and volume.3. Alternative Vehicle Formulation: Consider alternative vehicles such as cyclodextrins or lipid-based formulations. |
| High variability in experimental results within the treatment group. | Inconsistent formulation or administration of the this compound/vehicle mixture. | 1. Ensure Homogeneous Solution: Ensure this compound is fully dissolved in the vehicle before each administration. Gentle warming or sonication may be necessary.2. Precise Administration: Use calibrated equipment for accurate dosing based on animal body weight. |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Elastase Activity Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on human neutrophil elastase activity in a cell-free system.
Materials:
-
Human Neutrophil Elastase (NE)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
This compound
-
DMSO (for stock solution)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Create a series of this compound dilutions in 100% DMSO.
-
Prepare Assay Plate:
-
Add 2 µL of each this compound dilution to the appropriate wells of a 96-well plate.
-
For the vehicle control, add 2 µL of 100% DMSO.
-
For the no-enzyme control, add 2 µL of 100% DMSO.
-
-
Add Neutrophil Elastase: Add 178 µL of assay buffer containing NE to all wells except the no-enzyme control. To the no-enzyme control wells, add 178 µL of assay buffer without NE.
-
Incubate: Incubate the plate at 37°C for 15 minutes.
-
Add Substrate: Add 20 µL of the fluorogenic NE substrate to all wells.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) every minute for 30 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: In Vivo Model of Lipopolysaccharide (LPS)-Induced Lung Injury
This protocol provides a framework for evaluating the efficacy of this compound in an in vivo model of acute lung injury.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile, pyrogen-free saline
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Sham Control (Saline + Vehicle)
-
LPS + Vehicle
-
LPS + this compound (low dose)
-
LPS + this compound (high dose)
-
-
This compound Administration:
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer this compound or the vehicle via the desired route (e.g., intraperitoneal injection) one hour before LPS challenge.
-
-
LPS Challenge:
-
Anesthetize the mice.
-
Instill LPS (e.g., 5 mg/kg) or sterile saline intratracheally.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Collect lung tissue for histological analysis and measurement of myeloperoxidase (MPO) activity.
-
-
Data Analysis: Analyze the collected data to assess the effects of this compound on inflammation, lung injury, and neutrophil infiltration.
Signaling Pathways and Experimental Workflows
Neutrophil Elastase Signaling Pathway
Neutrophil elastase (NE), the target of this compound, can activate multiple downstream signaling pathways that contribute to inflammation and tissue damage. Understanding these pathways is crucial for interpreting experimental results.
Caption: Neutrophil Elastase (NE) Signaling Pathways.
Experimental Workflow for In Vivo Studies
A well-structured experimental workflow is essential for obtaining reliable and reproducible data.
Caption: General Experimental Workflow for In Vivo Studies.
References
ZD8321 Cytotoxicity Assessment in Primary Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of ZD8321 in primary cells. All recommendations are grounded in established methodologies for cytotoxicity testing and the known biological functions of Neutrophil Elastase (NE), the target of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of human Neutrophil Elastase (NE). NE is a serine protease primarily found in the azurophilic granules of neutrophils. Its primary function is to degrade a wide range of proteins, playing a role in inflammation, immune responses, and tissue remodeling. By inhibiting NE, this compound is expected to modulate its downstream cellular effects.
Q2: What are the expected cytotoxic or cytoprotective effects of this compound on primary cells?
The effect of this compound is cell-type dependent and relates to the role of Neutrophil Elastase in that specific cellular context.
-
In cell types where NE promotes apoptosis (e.g., chondrocytes): this compound may exhibit a cytoprotective effect by preventing NE-induced cell death.[1][2]
-
In cell types where NE promotes proliferation and survival (e.g., certain leukemia cells): this compound may induce cytotoxicity by inhibiting these pro-survival signals.[3]
-
In the context of cancer cells: NE has been shown to selectively kill cancer cells by cleaving the CD95 death domain.[4][5] Therefore, this compound could potentially interfere with this anti-cancer effect.
Q3: Which primary cell types are relevant for studying this compound cytotoxicity?
The choice of primary cells should be guided by the research question. Relevant cell types include:
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Primary chondrocytes: To investigate the potential of this compound in preventing osteoarthritis-related cell death.[1][2]
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Primary hematopoietic cells (e.g., from bone marrow or peripheral blood): To study the effects on normal and leukemic cell proliferation and survival.[3]
-
Endothelial cells: To assess the impact on vascular inflammation and integrity.
-
Fibroblasts: To understand the effects on tissue remodeling and fibrosis.
Q4: What are the recommended in vitro assays to assess the cytotoxicity of this compound?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's effects.
-
Metabolic Viability Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.
-
Cell Membrane Integrity Assays (e.g., LDH release assay): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining, Caspase activity assays): These assays detect specific markers of programmed cell death (apoptosis), such as the externalization of phosphatidylserine and the activation of caspases.
Troubleshooting Guides
General Troubleshooting for Cytotoxicity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| High background signal in control wells | - Contamination of cell culture or reagents- High spontaneous cell death in primary cultures- Serum in the culture medium may contain LDH | - Regularly test for mycoplasma contamination.- Use freshly prepared, sterile reagents.- Optimize cell handling and culture conditions to maintain viability.- For LDH assays, use serum-free medium during the assay or run a medium-only control. |
| Unexpectedly high or low cytotoxicity | - Incorrect concentration of this compound- Solvent (e.g., DMSO) toxicity- Instability of this compound in culture medium | - Verify the stock concentration and perform accurate serial dilutions.- Include a vehicle control (medium with the same concentration of solvent) to assess its toxicity.- Prepare fresh dilutions of this compound for each experiment. |
Troubleshooting Specific to this compound Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Low expression or activity of Neutrophil Elastase in the chosen primary cells- Insufficient incubation time | - Confirm NE expression in your primary cells using techniques like Western blot or qPCR.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Conflicting results between different cytotoxicity assays | - this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells)- Different assays measure different aspects of cell death | - Supplement viability assays with a proliferation assay (e.g., BrdU incorporation).- Use a combination of assays that measure early (Annexin V) and late (LDH release) markers of cell death. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Positive Control: To some wells, add a lysis buffer (e.g., 1% Triton X-100) to induce maximum LDH release.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
Neutrophil Elastase (NE) Signaling Pathways
The following diagrams illustrate the dual role of Neutrophil Elastase in promoting both cell survival and apoptosis in different cellular contexts. This compound, as an inhibitor of NE, would be expected to block these pathways.
Caption: Pro-survival signaling pathway mediated by Neutrophil Elastase in leukemia cells.[3]
References
- 1. Frontiers | Neutrophil Elastase Induces Chondrocyte Apoptosis and Facilitates the Occurrence of Osteoarthritis via Caspase Signaling Pathway [frontiersin.org]
- 2. Neutrophil Elastase Induces Chondrocyte Apoptosis and Facilitates the Occurrence of Osteoarthritis via Caspase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase selectively kills cancer cells and attenuates tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase selectively kills cancer cells and attenuates tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ZD8321 Variability in Replicate Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in replicate experiments involving the hypothetical EGFR inhibitor, ZD8321.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different experimental batches. What are the potential causes?
A1: Variability in IC50 values is a common issue in cell-based assays and can stem from several sources. The most common factors include:
-
Cell-based Variability:
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Cell Line Integrity: Ensure the use of a consistent and authenticated cell line stock. Genetic drift can occur with increasing passage numbers, leading to altered sensitivity to this compound.
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Cell Health and Confluency: The metabolic state of the cells can significantly impact their response to drug treatment. Assays should be initiated with cells in the logarithmic growth phase and at a consistent confluency. Over-confluent or stressed cells can exhibit altered signaling and drug metabolism.
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Mycoplasma Contamination: This common and often undetected contamination can profoundly alter cellular responses. Routine testing for mycoplasma is highly recommended.
-
-
Reagent and Compound Variability:
-
This compound Stock and Working Solutions: Ensure proper storage of this compound stock solutions, typically in small aliquots at -80°C to minimize freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a validated stock.
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Media and Serum: Variations in media composition, serum lot, and other supplements can influence cell growth and drug response. It is advisable to test new lots of serum and media before use in critical experiments.
-
-
Assay Protocol Variability:
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Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability. Proper mixing of the cell suspension before and during plating is crucial.
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Incubation Times: Adhere strictly to the optimized incubation times for both drug treatment and assay development steps.
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions and reagent additions, can introduce significant errors. Regular pipette calibration is essential.
-
Q2: Our downstream signaling analysis (e.g., Western blot for p-ERK) shows inconsistent inhibition by this compound, even at concentrations above the IC50.
A2: This issue can arise from several factors related to the experimental workflow and the biology of the signaling pathway:
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Transient Signaling: The inhibition of signaling pathways like the MAPK/ERK pathway can be transient. It is important to perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream targets like p-ERK and p-Akt.
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Cell Lysis and Sample Handling: Incomplete cell lysis or protein degradation can lead to variable results. Use of appropriate lysis buffers with protease and phosphatase inhibitors is critical. Samples should be kept on ice and processed quickly.
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Antibody Performance: The quality and specificity of primary and secondary antibodies are paramount for reliable Western blot results. Ensure antibodies are validated for the specific application and used at the optimal dilution.
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Loading Controls: Inconsistent loading of protein samples can lead to misinterpretation of results. Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data.
Q3: We observe an "edge effect" in our 96-well plate assays with this compound, where cells in the outer wells behave differently than those in the inner wells.
A3: The "edge effect" is a common phenomenon in plate-based assays, often caused by uneven temperature and humidity across the plate, leading to increased evaporation from the outer wells. This can be mitigated by:
-
Proper Plate Incubation: Use a humidified incubator and ensure it is properly calibrated.
-
Avoiding Outer Wells: A simple solution is to not use the outermost wells for experimental samples. These wells can be filled with sterile PBS or media to create a humidity barrier.
-
Plate Sealing Films: Using breathable sealing films can help to minimize evaporation.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating IC50 Variability
This guide provides a systematic approach to identifying and addressing the root causes of variability in this compound IC50 values.
Problem: High variability in this compound IC50 values between replicate experiments.
Diagnostic Workflow:
Caption: A workflow for troubleshooting IC50 variability.
Hypothetical Data Illustrating Variability:
The following table shows hypothetical IC50 values for this compound in A549 cells under different experimental conditions, illustrating potential sources of variability.
| Experiment ID | Cell Passage | Seeding Density (cells/well) | This compound Stock | IC50 (nM) |
| Exp-01 | 5 | 5,000 | Fresh | 52 |
| Exp-02 | 5 | 5,000 | Fresh | 55 |
| Exp-03 | 25 | 5,000 | Fresh | 157 |
| Exp-04 | 5 | 10,000 | Fresh | 98 |
| Exp-05 | 5 | 5,000 | Old (multiple freeze-thaws) | 210 |
Guide 2: Troubleshooting Inconsistent Western Blot Data
This guide outlines steps to troubleshoot inconsistent results in downstream signaling analysis following this compound treatment.
Problem: Inconsistent inhibition of p-ERK in Western blot analysis.
Experimental Workflow and Key Checkpoints:
Caption: A workflow for Western blot with key checkpoints.
Hypothetical Western Blot Data:
The following table presents hypothetical densitometry data for p-ERK levels in A549 cells treated with this compound, illustrating the impact of incubation time.
| Treatment | Incubation Time | p-ERK (Normalized Intensity) |
| Vehicle | 2h | 1.00 |
| This compound (100 nM) | 2h | 0.25 |
| Vehicle | 24h | 1.00 |
| This compound (100 nM) | 24h | 0.85 (Signal recovery) |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) using MTS Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and a no-treatment control.[1]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells (blank) from all other values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p-ERK Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the optimized time period.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ERK (and total ERK, and a loading control like GAPDH on separate blots or after stripping) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize the p-ERK signal to total ERK and the loading control.
-
Signaling Pathway
This compound is a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR). Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[2][3] this compound blocks the kinase activity of EGFR, thereby inhibiting these downstream signals.
Caption: The EGFR signaling pathway and the inhibitory action of this compound.
References
Improving ZD8321 efficacy in long-term cell culture
This technical support center provides guidance and troubleshooting for researchers using ZD8321, a potent human neutrophil elastase (NE) inhibitor, in long-term cell culture experiments. Given the limited specific long-term culture data for this compound, this guide incorporates established principles for working with small molecule inhibitors in extended cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of human neutrophil elastase (NE). NE is a serine protease with a broad range of substrates, and its dysregulation is implicated in various pathological processes, including inflammation and cancer.[1] In the context of cancer, NE has been shown to promote tumor cell proliferation, invasion, and metastasis.[2][3] this compound presumably exerts its effects by blocking these pro-tumorigenic activities of NE.
Q2: My cells are becoming less responsive to this compound over time. What could be the cause?
Decreased efficacy of a small molecule inhibitor in long-term culture can arise from several factors:
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Compound Instability: Small molecules can degrade in culture medium over time due to factors like temperature, light exposure, and interaction with media components.[4][5] This leads to a lower effective concentration of the inhibitor.
-
Development of Cellular Resistance: Cells can develop resistance to a drug through various mechanisms, including mutations in the target enzyme, increased drug efflux, or activation of alternative signaling pathways.[]
-
Changes in Cell Culture Conditions: Alterations in cell density, passage number, or media quality can affect cellular responses to inhibitors.[7]
Q3: How can I optimize the concentration of this compound for my long-term experiments?
The optimal concentration of this compound will be cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. For long-term studies, it is often advisable to use a concentration at or slightly above the IC50 to maintain a consistent inhibitory effect without inducing excessive cytotoxicity.[8][9]
Q4: What are the best practices for storing and handling this compound?
For optimal stability, this compound should be stored as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, it is important to use fresh, high-quality cell culture medium.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy Over Time
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh this compound working solutions from a new aliquot for each media change. 2. Minimize the exposure of media containing this compound to light.[4] 3. Consider more frequent media changes (e.g., every 48 hours instead of 72 hours). |
| Cellular Resistance | 1. Perform a dose-response curve on the "resistant" cells to see if the IC50 has shifted. 2. If resistance is confirmed, consider a higher, yet non-toxic, concentration of this compound. 3. Investigate potential resistance mechanisms (e.g., expression of efflux pumps). |
| Sub-optimal Cell Health | 1. Monitor cell morphology and viability regularly. 2. Ensure cells are not overgrown or stressed.[10] 3. Use cells within a consistent and low passage number range.[7] |
Issue 2: Increased Cell Death or Poor Cell Health
| Potential Cause | Troubleshooting Steps |
| This compound Toxicity | 1. Perform a cytotoxicity assay to determine the toxic concentration range for your cells. 2. Lower the concentration of this compound used in your experiment.[9] |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%).[9] 2. Include a vehicle-only control in your experiments. |
| Media Degradation | 1. Use fresh, pre-warmed media for all experiments.[4] 2. Avoid repeated warming and cooling of the media. |
| Contamination | 1. Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[] 2. If contamination is suspected, discard the culture and decontaminate all equipment. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration of 10 µM. Include a vehicle-only control (DMSO).[7]
-
Treatment: Remove the old medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 72 hours).
-
Viability Assay:
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression curve to determine the IC50 value.[7]
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a general framework for conducting long-term (e.g., > 7 days) cell culture experiments with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Appropriate cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells at a lower density than for short-term assays to allow for extended growth.
-
Treatment: Add this compound to the culture medium at the desired final concentration (determined from the IC50 experiment).
-
Media Changes: Change the medium containing fresh this compound every 48-72 hours to maintain a consistent concentration of the inhibitor and replenish nutrients.
-
Monitoring:
-
Regularly observe cell morphology and confluency using a microscope.
-
At predetermined time points, harvest cells for downstream analysis (e.g., Western blot, qPCR, proliferation assays).
-
-
Passaging: When cells reach a desired confluency (typically 70-80%), passage them as you normally would, ensuring to add fresh this compound to the new culture vessel.
Visualizations
Caption: Workflow for optimizing and conducting long-term cell culture experiments with this compound.
References
- 1. Neutrophil elastase and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qedbio.com [qedbio.com]
- 3. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dendrotek.ca [dendrotek.ca]
Validation & Comparative
A Comparative Analysis of Norepinephrine Reuptake Inhibitors: Atomoxetine, Reboxetine, and Desipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of three well-characterized norepinephrine (NE) reuptake inhibitors: Atomoxetine, Reboxetine, and Desipramine. While the initial query sought information on ZD8321, this compound could not be identified as a norepinephrine inhibitor in publicly available scientific literature. Therefore, this guide focuses on established compounds to illustrate a comparative framework for evaluating the efficacy of NE inhibitors. The data presented is compiled from various in vitro studies to provide a quantitative comparison of their potency and selectivity for the norepinephrine transporter (NET).
Quantitative Efficacy Data
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of Atomoxetine, Reboxetine, and Desipramine for the human norepinephrine transporter (NET), as well as for the serotonin (SERT) and dopamine (DAT) transporters to indicate selectivity. Lower values indicate higher potency.
| Compound | Transporter | Ki (nM) | IC50 (nM) |
| Atomoxetine | NET | 5[1] | 31 ± 10 (ng/mL plasma)[2][3] |
| SERT | 77[1] | 99 ± 21 (ng/mL plasma)[2][3] | |
| DAT | 1451[1] | - | |
| Reboxetine | NET | 1.1[4] | 8.5[5] |
| SERT | 129[4] | 6900[5] | |
| DAT | >10,000[4] | 89000[5] | |
| Desipramine | NET | 0.49 - 7.36[4][6] | 4.2[7] |
| SERT | 64 - 163[4][7] | - | |
| DAT | 82,000 - >10,000[4][7] | - |
Experimental Protocols
The efficacy data presented in this guide are primarily derived from two types of in vitro assays: radioligand binding assays and neurotransmitter reuptake inhibition assays. These assays are fundamental in neuropharmacology for characterizing the interaction of compounds with their molecular targets.
Radioligand Binding Assay
This method quantifies the affinity of a drug for a specific receptor or transporter. The general principle involves incubating a preparation of cells or membranes expressing the target transporter with a radiolabeled ligand that is known to bind to the transporter. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the transporter is then measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The binding affinity (Ki) can then be calculated from the IC50 value.
A generalized protocol for a NET radioligand binding assay is as follows:
-
Preparation of Transporter-Expressing Membranes: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected with the gene encoding the human norepinephrine transporter. The cells are cultured and then harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Binding Incubation: The membrane preparation is incubated in a buffer solution containing a radioligand specific for NET (e.g., [3H]-nisoxetine) and varying concentrations of the test compound (e.g., Atomoxetine, Reboxetine, or Desipramine).
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of norepinephrine into cells. Cells expressing the norepinephrine transporter are incubated with a labeled form of norepinephrine (e.g., [3H]-norepinephrine) in the presence and absence of the test compound.
A generalized protocol for a [3H]-norepinephrine uptake assay is as follows:
-
Cell Culture: Human neuroblastoma SK-N-BE(2)C cells, which endogenously express the norepinephrine transporter, or other suitable cells are cultured in 24- or 96-well plates.[8][9]
-
Pre-incubation with Inhibitor: The cells are washed with a buffer solution and then pre-incubated with various concentrations of the test compound for a specified period.
-
Initiation of Uptake: [3H]-norepinephrine is added to the wells to initiate the uptake process. The incubation is carried out for a defined time at a controlled temperature (e.g., room temperature or 37°C).[8]
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular [3H]-norepinephrine.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of [3H]-norepinephrine uptake (IC50) is determined by non-linear regression analysis.
Visualizations
Signaling Pathway of Norepinephrine Reuptake Inhibition
Caption: Mechanism of Norepinephrine Reuptake Inhibition.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Logical Relationship of Efficacy and Selectivity
Caption: Efficacy vs. Selectivity in NE Inhibitors.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Neutrophil Elastase Inhibitors: ZD8321 vs. Sivelestat
In the landscape of neutrophil elastase inhibitors, both ZD8321 and sivelestat have emerged as significant molecules of interest for researchers in inflammation, respiratory diseases, and oncology. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their inhibitory potency, mechanism of action, and clinical context for professionals in drug development and scientific research.
At a Glance: Key Performance Indicators
A direct comparison of the inhibitory constants reveals the relative potency of this compound and sivelestat against human neutrophil elastase.
| Inhibitor | Target | Inhibitory Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) |
| This compound | Human Neutrophil Elastase | 13 ± 1.7 nM[1] | > 10 nM[2] |
| Sivelestat | Human Neutrophil Elastase | 200 nM[3][4] | 19-49 nM (leukocyte elastase) |
| Pancreatic Elastase | - | 5.6 µM |
Mechanism of Action: Targeting Neutrophil Elastase
Both this compound and sivelestat function by directly inhibiting the activity of neutrophil elastase, a serine protease released by neutrophils during inflammation.[1][5] This enzyme plays a critical role in the breakdown of extracellular matrix proteins, such as elastin.[5] While essential for host defense, unregulated neutrophil elastase activity can lead to significant tissue damage in various pathological conditions, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[5] Sivelestat is described as a competitive inhibitor of neutrophil elastase.[3][4]
Selectivity Profile
Sivelestat has been noted for its high selectivity for neutrophil elastase. It does not show inhibitory activity against other serine proteases such as trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at concentrations up to 100 μM.[3]
Experimental Protocols
The determination of inhibitory constants such as Ki and IC50 is fundamental to characterizing the potency of inhibitors like this compound and sivelestat. Below is a generalized workflow for such an assay.
General Workflow for Neutrophil Elastase Inhibition Assay
A specific in vitro experiment for this compound involved the use of Human Umbilical Vein Endothelial Cells (HUVECs). In this setup, HUVECs were cultured and then incubated with TNFα and varying concentrations of this compound, or with human neutrophil elastase.[1] This was followed by an adhesion assay with cancer cells to evaluate the effect of this compound on cell adhesion mediated by elastase activity.[1]
In Vivo and Clinical Insights
This compound
This compound has demonstrated the ability to dose-dependently inhibit the adhesion of cancer cells with high elastase activity to TNFα-activated HUVECs.[1] It also suppresses the expression of cell surface E-selectin stimulated by neutrophil elastase.[1] The development of this compound was discontinued in Phase 2 clinical trials.[2]
Sivelestat
Sivelestat has been studied more extensively in clinical settings. It is approved for the treatment of acute lung injury (ALI) associated with Systemic Inflammatory Response Syndrome (SIRS) in Japan and the Republic of Korea.[6][7] Clinical studies in Japan have suggested that sivelestat can improve pulmonary function and reduce the duration of mechanical ventilation and ICU stay in patients with ALI/ARDS.[6][8][9] However, a large, multicenter trial conducted outside of Japan (the STRIVE study) did not show a significant effect of sivelestat on 28-day mortality or ventilator-free days in a heterogeneous population of patients with ALI.[6][10] Some studies suggest that sivelestat may be beneficial in specific patient populations, such as those with sepsis-associated ARDS and disseminated intravascular coagulation, or in the context of cardiovascular surgery with cardiopulmonary bypass.[11][12]
Summary
Both this compound and sivelestat are potent inhibitors of human neutrophil elastase. Based on the reported Ki values, this compound appears to be a more potent inhibitor in in vitro assays. Sivelestat, on the other hand, has a well-documented selectivity profile and has progressed further in clinical development, gaining approval in some countries for specific indications. The conflicting results from clinical trials of sivelestat highlight the complexities of targeting neutrophil elastase in heterogeneous patient populations. For researchers, the choice between these inhibitors may depend on the specific requirements of their experimental model, with this compound offering higher potency and sivelestat providing a more extensive history of clinical use and a well-defined selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DrugRepoBank [awi.cuhk.edu.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Reevaluation of the efficacy and safety of the neutrophil elastase inhibitor, Sivelestat, for the treatment of acute lung injury associated with systemic inflammatory response syndrome; a phase IV study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between neutrophil elastase and acute lung injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
- 12. Sivelestat (selective neutrophil elastase inhibitor) improves the mortality rate of sepsis associated with both acute respiratory distress syndrome and disseminated intravascular coagulation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel small molecule inhibitor engages its intended target within a cellular context is a pivotal step in the drug discovery pipeline. This guide provides a comprehensive framework for validating the target engagement of a novel kinase inhibitor, here exemplified by the hypothetical compound ZD8321. By objectively comparing established methodologies and providing detailed experimental protocols, this document serves as a practical resource for robust target validation.
The successful development of targeted therapies, particularly kinase inhibitors, hinges on a thorough understanding of their interaction with the intended molecular target in a physiological setting. Direct evidence of target engagement in living cells provides crucial validation of the compound's mechanism of action and is a critical determinant for advancing a candidate molecule through preclinical and clinical development. This guide outlines and compares three widely adopted methods for assessing cellular target engagement: Western Blotting for downstream substrate phosphorylation, the Cellular Thermal Shift Assay (CETSA), and the NanoBRET™ Target Engagement Assay.
Comparative Analysis of Target Engagement Methodologies
Choosing the most suitable assay for validating target engagement depends on several factors, including the specific kinase of interest, the availability of reagents, required throughput, and the nature of the inhibitor. The following table provides a comparative overview of the key features of each method.
| Feature | Western Blot | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Measures the phosphorylation status of a known downstream substrate of the target kinase. | Measures the thermal stabilization of the target protein upon ligand binding. | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. |
| Readout | Chemiluminescence or fluorescence from an antibody-based detection. | Quantification of soluble protein levels by Western Blot, ELISA, or other protein detection methods. | Ratiometric measurement of luminescence at two wavelengths.[1] |
| Cellular Context | Measures a downstream functional consequence of target inhibition in cell lysates. | Can be performed in intact cells, cell lysates, and even tissue samples.[1][2] | Specifically designed for live-cell measurements.[1][3] |
| Advantages | - Utilizes standard laboratory techniques.- Provides functional confirmation of target inhibition.- No modification of the compound or target is required. | - No requirement for compound or target modification.[1]- Applicable to a wide range of protein targets.- Can be adapted for high-throughput screening.[2] | - High-throughput capability.[1]- Provides quantitative binding affinity data (IC50).- Highly sensitive and specific.[4] |
| Disadvantages | - Indirect measure of target engagement.- Dependent on the availability of high-quality phospho-specific antibodies.- Can be low-throughput. | - Can be technically challenging to optimize.- Indirectly measures binding through thermal stability changes.- Data analysis can be complex. | - Requires genetic modification of the target protein (NanoLuc® fusion).- Dependent on the availability of a suitable fluorescent tracer. |
Experimental Protocols
Western Blot for Downstream Substrate Phosphorylation
This method indirectly assesses the engagement of this compound with its target kinase by measuring the phosphorylation level of a known downstream substrate. A reduction in the phosphorylation of the substrate upon treatment with this compound indicates successful target inhibition.
Workflow:
Caption: Western Blot workflow for assessing target inhibition.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line and allow for adherence. Pre-treat cells with a dose range of this compound for a specified time.
-
Pathway Stimulation: If necessary, stimulate the cells with an appropriate agonist to induce the phosphorylation of the target kinase's substrate.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated substrate. Subsequently, probe with an antibody for the total substrate and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[2] This thermal stabilization can be quantified to confirm target engagement.
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Treatment: Treat cells in suspension or adherent plates with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler.
-
Lysis: For intact cells, lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western Blot or another protein quantification method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[3] It relies on Bioluminescence Resonance Energy Transfer from a NanoLuc® luciferase-tagged target protein to a cell-permeable fluorescent tracer that binds to the same protein. A test compound that competes with the tracer for binding will disrupt BRET.[3]
Workflow:
Caption: NanoBRET™ Target Engagement Assay workflow.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a white, opaque multi-well plate.
-
Compound and Tracer Addition: Add a serial dilution of this compound to the cells, followed by the addition of the specific NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C to allow for compound binding and energy transfer to occur.
-
Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence signal at two wavelengths (donor and acceptor emission wavelengths) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Conclusion
The validation of target engagement in a cellular context is a non-negotiable step in the development of novel kinase inhibitors. While Western blotting for downstream pathway modulation provides functional evidence of target inhibition, direct binding assays like CETSA and NanoBRET™ offer more direct and quantifiable measures of target engagement. The choice of methodology should be guided by the specific research question, available resources, and the desired throughput. For a comprehensive validation of a novel inhibitor like this compound, a multi-pronged approach, potentially combining a direct binding assay with a functional downstream assay, is highly recommended to build a robust data package and increase the confidence in its mechanism of action.
References
The Differential Landscape of ZD8321's Anti-Cancer Activity: A Comparative Analysis Across Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the reproducible effects of the neutrophil elastase inhibitor ZD8321 and its counterparts in cancer cell lines.
Introduction: Neutrophil Elastase as a Therapeutic Target in Oncology
Neutrophil elastase (NE), a serine protease primarily released by neutrophils, has emerged as a significant contributor to the tumor microenvironment, promoting cancer progression through various mechanisms including cell proliferation, migration, invasion, and angiogenesis.[1][2] Its role in cleaving extracellular matrix components and activating pro-tumorigenic signaling pathways makes it a compelling target for anti-cancer therapies.[1] this compound is a potent and specific inhibitor of human neutrophil elastase, offering a potential therapeutic avenue for mitigating the pro-cancerous effects of NE. This guide provides a comparative analysis of the known effects of this compound across different cell lines and contrasts them with the more extensively studied NE inhibitor, sivelestat, to provide a broader understanding of the therapeutic potential of targeting neutrophil elastase.
This compound: A Focus on Inhibiting Cancer Cell Adhesion
Current research on this compound in the context of cancer has primarily focused on its ability to inhibit the adhesion of cancer cells to endothelial cells, a critical step in the metastatic cascade. While direct cytotoxic or anti-proliferative data across a wide range of cancer cell lines are not yet available, its potent inhibition of neutrophil elastase suggests a strong potential to disrupt NE-driven tumor progression.
A key study demonstrated that this compound effectively inhibits the adhesion of cancer cells with high elastase activity to Human Umbilical Vein Endothelial Cells (HUVECs). This effect is dose-dependent and highlights the role of this compound in counteracting the NE-mediated enhancement of cell adhesion.
Table 1: Effect of this compound on Cancer Cell Adhesion
| Cell Line | Experimental System | Observed Effect |
| Cancer cells with high elastase activity | Co-culture with TNF-α-activated HUVECs | Inhibition of adhesion |
Sivelestat: A Broader Spectrum of Anti-Cancer Effects
To provide a more comprehensive picture of the effects of neutrophil elastase inhibition on cancer cells, we present data from studies on sivelestat, another specific NE inhibitor. Sivelestat has been evaluated in a variety of cancer cell lines, demonstrating a range of anti-tumor activities.
Table 2: Reported Effects of Sivelestat on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect(s) | Reference(s) |
| TMK-1 | Gastric Carcinoma | - Inhibition of cell growth- Suppression of NE-induced EGFR phosphorylation and ERK1/2 activation- Blockade of TGF-α release | [1][3] |
| SKBR-3 | Breast Cancer (HER2-positive) | - Suppression of cell proliferation- Enhanced anti-proliferative effect of trastuzumab | [4] |
| Various Pancreatic Carcinoma Cell Lines (8 out of 9 tested) | Pancreatic Carcinoma | - Significant suppression of proliferation at concentrations of 50-100 μg/ml | [5] |
| Various Pancreatic Carcinoma Cell Lines (3 out of 4 tested) | Pancreatic Carcinoma | - Suppression of chemotaxis | [5] |
| Various Pancreatic Carcinoma Cell Lines (2 out of 4 tested) | Pancreatic Carcinoma | - Suppression of chemoinvasion | [5] |
Experimental Protocols
Cancer Cell Adhesion Assay (for this compound)
This protocol is based on the methodology used to assess the effect of this compound on cancer cell adhesion to endothelial cells.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence on collagen-coated 24-well plates.
-
Activation (Optional): Treat HUVECs with a pro-inflammatory stimulus such as TNF-α (1 ng/mL) for 4 hours to mimic an inflammatory microenvironment.
-
Inhibitor Treatment: Pre-incubate the activated HUVECs with varying concentrations of this compound for a specified period.
-
Cancer Cell Seeding: Add cancer cells (with known elastase activity) to the HUVEC monolayer.
-
Incubation and Washing: Incubate the co-culture for a defined period (e.g., 30 minutes) to allow for adhesion. Gently wash the wells with PBS to remove non-adherent cancer cells.
-
Quantification: Quantify the number of adherent cancer cells by microscopy or by using a fluorescent label.
-
Analysis: Compare the number of adherent cells in this compound-treated wells to untreated controls to determine the percentage of inhibition.
Cell Proliferation (MTT) Assay (for Sivelestat)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of sivelestat or vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the inhibitory effect of sivelestat on cell proliferation.
Chemotaxis and Chemoinvasion (Boyden Chamber) Assay (for Sivelestat)
This protocol is used to evaluate the effect of a compound on directed cell migration (chemotaxis) and invasion through an extracellular matrix.
-
Chamber Setup: Use a Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores). For the chemoinvasion assay, coat the upper side of the membrane with a layer of Matrigel.
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium or a specific growth factor) to the lower chamber.
-
Cell Preparation: Resuspend cancer cells in a serum-free medium containing different concentrations of sivelestat or a vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration or invasion (e.g., 12-48 hours).
-
Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated/invaded cells in the sivelestat-treated groups to the control group to determine the inhibitory effect.
Visualizing the Mechanisms
Signaling Pathway of Neutrophil Elastase in Cancer Progression
Caption: Neutrophil elastase signaling in cancer.
General Experimental Workflow for Evaluating NE Inhibitors
References
- 1. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth effect of neutrophil elastase on breast cancer: favorable action of sivelestat and application to anti-HER2 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: ZD8321 and AZD9668 in Neutrophil Elastase Inhibition
In the landscape of therapeutic agents targeting inflammatory diseases, particularly those involving excessive neutrophil activity, small molecule inhibitors of neutrophil elastase (NE) have garnered significant attention. Among these, ZD8321 and AZD9668 (also known as alvelestat) have been subject to preclinical and clinical investigation. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their biochemical potency, cellular activity, and clinical progression to aid researchers and drug development professionals in their evaluations.
Biochemical and Cellular Potency
Both this compound and AZD9668 are potent inhibitors of human neutrophil elastase. The available data on their inhibitory constants and cellular activity are summarized below, providing a direct comparison of their biochemical potency.
| Parameter | This compound | AZD9668 (Alvelestat) | Reference |
| Target | Human Neutrophil Elastase (NE) | Human Neutrophil Elastase (NE) | [1][2] |
| Mechanism of Action | Transition-state inhibitor | Reversible and selective inhibitor | [3][4] |
| Ki | 13 ± 1.7 nM | 9.4 nM | [1][2] |
| IC50 | Not explicitly stated | 12 nM | [5] |
| pIC50 | Not explicitly stated | 7.9 | [2] |
| Kd | Not explicitly stated | 9.5 nM | [2] |
Signaling Pathway and Mechanism of Action
This compound and AZD9668 both exert their therapeutic effects by inhibiting neutrophil elastase, a key serine protease involved in the inflammatory cascade and tissue degradation. Neutrophils, upon activation by inflammatory stimuli, release NE, which can degrade components of the extracellular matrix, such as elastin, leading to tissue damage. NE also plays a role in perpetuating inflammation by cleaving and activating various proteins. By inhibiting NE, both compounds aim to reduce inflammation and prevent tissue destruction.
Caption: Neutrophil elastase signaling pathway and points of inhibition by this compound and AZD9668.
Experimental Data and In Vivo Efficacy
This compound
-
In Vitro: this compound has been shown to dose-dependently inhibit the adhesion of neutrophils and cancer cells with high elastase activity to TNFα-activated human umbilical vein endothelial cells (HUVECs).[1] It also suppresses the expression of E-selectin on the surface of HUVECs stimulated by NE.[1]
-
In Vivo: While specific in vivo efficacy data for this compound is limited in the provided results, its classification as a transition-state inhibitor suggests it was designed for in vivo activity.[3]
AZD9668 (Alvelestat)
-
In Vitro: AZD9668 effectively inhibits NE activity in zymosan-stimulated whole blood and on the surface of stimulated polymorphonuclear cells.[5][6] In human bronchial epithelial (HBE) and A549 cells, treatment with AZD9668 (20 µg/mL for 16 hours) decreased cell death and reduced the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[2]
-
In Vivo: Oral administration of AZD9668 has demonstrated efficacy in various animal models. It prevents human NE-induced lung injury in mice and rats.[5][7] In a mouse model of smoke-induced airway inflammation, AZD9668 reduced the number of bronchoalveolar lavage (BAL) neutrophils and IL-1β levels.[2][7] Furthermore, in a guinea pig model of chronic tobacco smoke exposure, AZD9668 was shown to prevent airspace enlargement and small airway wall remodeling.[7]
Clinical Development
The clinical development pathways for this compound and AZD9668 appear to be quite different, with more extensive clinical data available for AZD9668.
-
This compound: Information regarding the clinical trial status of this compound is not prominent in the search results, suggesting it may not have progressed as far as AZD9668 in clinical development. It is listed among other transition-state inhibitors for chronic obstructive pulmonary disease (COPD) therapy.[3]
-
AZD9668 (Alvelestat): This compound has undergone several Phase I and Phase II clinical trials. It was found to be well-tolerated at single doses up to 150 mg and multiple doses up to 70 mg twice daily.[8] However, in a 12-week, Phase IIb trial in patients with COPD, AZD9668 (60 mg bid) did not show a significant improvement in lung function, respiratory symptoms, or quality of life when added to standard maintenance therapy.[9] Despite these results in COPD, a small Phase II study in patients with bronchiectasis showed that 4 weeks of treatment with AZD9668 (60 mg twice daily) resulted in a significant improvement in forced expiratory volume in 1 second (FEV1) and trends for reductions in sputum inflammatory biomarkers.[10] Subsequently, AstraZeneca out-licensed AZD9668 to Mereo BioPharma for development in alpha-1 antitrypsin deficiency (AATD).[11] The drug has also been investigated in other indications, including cystic fibrosis.[4]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings. Below are summaries of typical experimental protocols used to evaluate these inhibitors.
Neutrophil Elastase Inhibition Assay (General Protocol)
This assay is fundamental to determining the inhibitory potency (Ki, IC50) of the compounds.
Caption: A generalized workflow for an in vitro neutrophil elastase inhibition assay.
A typical protocol involves incubating purified human neutrophil elastase with varying concentrations of the inhibitor (this compound or AZD9668). A specific chromogenic or fluorogenic substrate for NE is then added, and the rate of product formation is measured spectrophotometrically or fluorometrically. The inhibitory constants are then calculated from the dose-response curves.
Cell Adhesion Assay (HUVEC Model)
This assay evaluates the effect of the inhibitors on neutrophil and cancer cell adhesion to endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in collagen-coated plates.[1]
-
Activation and Treatment: HUVECs are activated with TNFα (e.g., 1 ng/mL) in the presence or absence of different concentrations of the inhibitor (e.g., this compound, 0-50 mM) for a specified period (e.g., 4 hours).[1]
-
Adhesion: Neutrophils or cancer cells, labeled with a fluorescent dye for quantification, are added to the HUVEC monolayers.[1]
-
Incubation and Washing: The plates are incubated to allow for cell adhesion, followed by washing steps to remove non-adherent cells.[1]
-
Quantification: The number of adherent cells is quantified by microscopy or by measuring the fluorescence intensity.[1]
In Vivo Model of Human NE-Induced Lung Injury
This animal model assesses the protective effect of the inhibitors against NE-induced lung damage.
-
Animal Dosing: Mice or rats are orally administered the inhibitor (e.g., AZD9668) or a vehicle control.[7]
-
NE Instillation: After a set period, human neutrophil elastase is instilled intratracheally to induce lung injury.
-
Assessment: At a predetermined time point post-NE instillation, animals are euthanized, and bronchoalveolar lavage (BAL) fluid is collected.[7]
-
Analysis: The BAL fluid is analyzed for markers of lung hemorrhage (e.g., red blood cell count or hemoglobin concentration) and degradation products of the extracellular matrix.[7] The lungs may also be processed for histological examination to assess tissue damage.
Summary and Conclusion
Both this compound and AZD9668 are potent inhibitors of neutrophil elastase with low nanomolar inhibitory constants. While both show promise in preclinical models of inflammation, AZD9668 has a more extensively documented clinical development history, having been investigated in multiple respiratory diseases. The clinical trial data for AZD9668 has yielded mixed results, highlighting the complexities of translating potent biochemical inhibition into clinical efficacy for complex diseases like COPD. The repositioning of AZD9668 for AATD suggests a more targeted therapeutic strategy. For researchers, the choice between these compounds for preclinical studies may depend on the specific research question, with AZD9668 offering a more clinically characterized profile. This guide provides a foundational comparison to inform such decisions and future research directions in the development of neutrophil elastase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD9668, a neutrophil elastase inhibitor, plus ongoing budesonide/formoterol in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
ZD8321 as a Positive Control for Neutrophil Elastase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZD8321 with other common neutrophil elastase inhibitors, Sivelestat and Alvelestat. The information presented herein is intended to assist researchers in selecting the appropriate positive control and alternative inhibitors for their studies on neutrophil elastase.
Introduction to Neutrophil Elastase and its Inhibition
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release NE, which plays a crucial role in the degradation of extracellular matrix proteins, including elastin. While essential for host defense, excessive NE activity is implicated in the pathogenesis of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and specific NE inhibitors is a significant area of therapeutic research. This compound is a potent inhibitor of human neutrophil elastase, making it a suitable candidate for use as a positive control in studies investigating novel NE inhibitors.
Comparative Analysis of Neutrophil Elastase Inhibitors
This section provides a head-to-head comparison of this compound, Sivelestat, and Alvelestat, focusing on their inhibitory potency and mechanism of action.
| Inhibitor | Target | Mechanism of Action | Ki (nM) | IC50 (nM) |
| This compound | Human Neutrophil Elastase | Potent Inhibitor | 13 ± 1.7 | Not explicitly found, but expected to be in a similar nanomolar range as the Ki. |
| Sivelestat | Human Neutrophil Elastase | Competitive Inhibitor | 200 | 19-49 (for leukocyte elastase) |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | Reversible, Selective Inhibitor | 9.4 | 12 (pIC50 = 7.9)[1] |
This compound demonstrates high potency with a low nanomolar Ki value, indicating a strong binding affinity to neutrophil elastase[2]. Its use as a positive control is justified by its well-characterized inhibitory activity.
Sivelestat is a competitive inhibitor of neutrophil elastase. While its Ki value is higher than that of this compound and Alvelestat, it has been clinically used for the treatment of acute lung injury and ARDS, highlighting its biological relevance.
Alvelestat (AZD9668) is a highly selective and reversible inhibitor of neutrophil elastase with potent inhibitory activity, as evidenced by its low nanomolar Ki and IC50 values[1]. Its oral bioavailability has led to its investigation in clinical trials for various inflammatory lung diseases.
Neutrophil Elastase Signaling Pathway
Neutrophil elastase contributes to inflammation and tissue damage through a complex signaling cascade. The diagram below illustrates the key pathways involved.
Caption: Neutrophil elastase signaling pathway in inflammation.
Experimental Workflow for Neutrophil Elastase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds against neutrophil elastase.
Caption: Experimental workflow for NE inhibition assay.
Experimental Protocols
General Neutrophil Elastase Inhibition Assay Protocol
This protocol provides a general framework for assessing neutrophil elastase inhibition. Specific details may need to be optimized based on the experimental setup.
Materials:
-
Human Neutrophil Elastase
-
Fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)
-
This compound (Positive Control)
-
Test Compounds
-
Vehicle (e.g., DMSO)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human neutrophil elastase in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and test compounds in assay buffer. The final concentration of the vehicle should be kept constant across all wells.
-
-
Assay:
-
To the wells of a 96-well plate, add the assay buffer, followed by the inhibitor (this compound, test compound, or vehicle).
-
Add the neutrophil elastase solution to all wells except for the blank controls.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength in a kinetic or endpoint mode using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds and this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound serves as an excellent positive control for in vitro neutrophil elastase inhibition studies due to its high potency. For comparative studies, Sivelestat and Alvelestat represent valuable alternatives with established in vitro and in vivo activity. The choice of inhibitor will depend on the specific experimental goals, such as the need for a clinically relevant compound or a highly selective research tool. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their investigations into neutrophil elastase-mediated pathologies.
References
ZD8321: A Potent Neutrophil Elastase Inhibitor - A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ZD8321, a potent inhibitor of human neutrophil elastase (NE). While in vivo data for this compound is limited, this guide contextualizes its potent in vitro activity with the broader understanding of the in vivo effects of neutrophil elastase inhibitors, offering valuable insights for researchers in inflammation, respiratory diseases, and oncology.
In Vitro Efficacy of this compound
This compound has demonstrated significant potency as an inhibitor of human neutrophil elastase in biochemical assays.[1] The primary mechanism of action is the inhibition of elastase, a serine protease implicated in a variety of inflammatory diseases.[2]
| Parameter | Value | Reference |
| Target | Human Neutrophil Elastase (NE) | [1] |
| Inhibition Constant (Ki) | 13 ± 1.7 nM | [1] |
A key in vitro functional assay demonstrated the ability of this compound to interfere with cell adhesion processes, a critical step in inflammation and cancer metastasis.[3]
| Cell-Based Assay | Effect of this compound | Reference |
| Adhesion of high elastase activity cancer cells to TNFα-activated HUVEC | Dose-dependent inhibition | [1][3] |
| Neutrophil adhesion to TNFα-activated HUVEC | Dose-dependent inhibition | [1] |
| NE-stimulated E-selectin expression on HUVEC | Suppression | [1][3] |
| Increase in soluble E-selectin post-neutrophil/HUVEC adhesion | Dose-dependent inhibition | [1][3] |
Experimental Protocols: In Vitro Assays
Neutrophil Elastase Inhibition Assay
A standard enzymatic assay is utilized to determine the inhibition constant (Ki) of this compound against human neutrophil elastase. The assay measures the enzymatic activity of NE on a specific substrate in the presence of varying concentrations of the inhibitor. The Ki value is then calculated from the inhibition data.
Cell Adhesion Assay
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in RPMI 1640 medium supplemented with 5% Fetal Bovine Serum (FBS) on collagen-coated 24-well plates until confluent.[1]
-
Cancer cells (e.g., S2-007, S2-013, S2-020 with high elastase activity, and S2-028, COLO205 with low elastase activity) and neutrophils are maintained in appropriate culture conditions.[3]
Experimental Procedure:
-
Confluent HUVECs are activated with TNFα (1 ng/mL) for 4 hours at 37°C.[1]
-
In parallel, some HUVEC cultures are incubated with TNFα and varying concentrations of this compound (0-50 µM).[1]
-
Cancer cells or neutrophils, resuspended in RPMI 1640 with 5% FBS, are added to the HUVEC-layered wells.[1]
-
The plates are shaken at 700 rpm for 10 minutes at room temperature to allow for cell adhesion.[1]
-
Non-adherent cells are removed by washing the wells twice with Phosphate Buffered Saline (PBS).[1]
-
The number of bound cells is quantified by phase-contrast microscopy.[1]
In Vivo Efficacy: A Comparative Perspective
However, the potent in vitro activity of this compound against neutrophil elastase suggests its potential for in vivo efficacy in conditions where NE plays a significant pathological role, such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and other inflammatory disorders.[2][5][6] Preclinical and clinical studies of other selective neutrophil elastase inhibitors, such as Sivelestat and AZD9668, have shown therapeutic effects in various models of inflammation.[6][7]
Signaling Pathways Modulated by Neutrophil Elastase
Neutrophil elastase exerts its biological effects through the activation of several downstream signaling pathways, leading to inflammation and tissue damage. Understanding these pathways is crucial for contextualizing the therapeutic potential of NE inhibitors like this compound.
Conclusion
This compound is a highly potent in vitro inhibitor of human neutrophil elastase, effectively blocking enzymatic activity and cellular adhesion processes crucial to inflammation and metastasis. While specific in vivo efficacy data for this compound remains limited, the established role of neutrophil elastase in various inflammatory and proliferative diseases, supported by data from other NE inhibitors, suggests a strong therapeutic potential. The signaling pathways elucidated herein provide a framework for understanding the multifaceted effects of neutrophil elastase and the potential points of intervention for inhibitors like this compound. Further research and disclosure of preclinical data would be invaluable for a more definitive comparison of its in vitro and in vivo performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZD-8321 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ZD-0892 AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse effects of neutrophils on the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential of neutrophil elastase inhibitors as anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Benchmarking ZD8321: A Comparative Guide to its Activity Against Neutrophil Elastase
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the inhibitory activity of ZD8321 against its primary target, human neutrophil elastase (HNE). Through a detailed comparison with literature-reported values for alternative inhibitors, this document serves as a valuable resource for evaluating the potency and potential of this compound in the context of serine protease inhibition.
Comparative Inhibitory Activity
The inhibitory potential of small molecule compounds against a specific enzyme is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The table below summarizes these values for a selection of known human neutrophil elastase inhibitors, providing a landscape against which the activity of this compound can be contextualized.
| Compound | Type of Inhibition | IC50 (nM) | Ki (nM) |
| ZD-0892 | Transition-State | Not Reported | 6.7[1] |
| Sivelestat | Competitive | 44 | 200 |
| Alvelestat (AZD9668) | - | 12 | - |
| GW-311616 | - | 22 | 0.31 |
| FK706 | Slow-binding, Competitive | 83 | 4.2 |
| BAY-85-8501 | Reversible | 0.065 | - |
| BAY-678 | - | 20 | - |
| TEI-8362 | - | 1.9 | 1.38 |
This table presents a compilation of data from various sources to allow for a broad comparison of inhibitor potencies.
Understanding the Mechanism: The Neutrophil Elastase Signaling Pathway
Human neutrophil elastase plays a critical role in the inflammatory cascade. When neutrophils are activated at a site of inflammation, they release HNE, which can degrade components of the extracellular matrix, leading to tissue damage. Inhibitors like this compound intervene in this process by binding to the active site of the enzyme, thereby preventing its destructive activity.
Figure 1. A simplified diagram illustrating the signaling pathway of neutrophil elastase leading to tissue damage and the point of intervention for inhibitors like this compound.
Experimental Determination of Inhibitory Activity
The IC50 and Ki values presented in this guide are typically determined through in vitro enzymatic assays. A standard experimental workflow for assessing the inhibitory activity of a compound against human neutrophil elastase is outlined below.
Figure 2. A generalized workflow for an in vitro assay to determine the IC50 value of an inhibitor against human neutrophil elastase.
Detailed Methodologies for Key Experiments
Human Neutrophil Elastase (HNE) Inhibition Assay:
This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of purified human neutrophil elastase.
-
Materials:
-
Purified Human Neutrophil Elastase
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35)
-
HNE Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Test Compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of HNE is prepared in the assay buffer.
-
Serial dilutions of the test compound are prepared.
-
In the wells of a 96-well plate, the HNE solution is mixed with the different concentrations of the test compound or vehicle control.
-
The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction is initiated by the addition of the HNE substrate to each well.
-
The change in absorbance or fluorescence is measured over time using a microplate reader.
-
The initial reaction rates (velocities) are calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Determination of the Inhibition Constant (Ki):
For competitive inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate and the substrate concentration used in the assay are known.
This guide provides a foundational understanding of this compound's activity in the context of established neutrophil elastase inhibitors. The provided experimental framework can be utilized to generate direct comparative data for this compound, further elucidating its therapeutic potential.
References
Comparative Analysis of ZD8321 and Other Neutrophil Elastase Inhibitors
A detailed guide for researchers and drug development professionals on the comparative efficacy and experimental profiles of ZD8321 and other key neutrophil elastase inhibitors.
This guide provides a comprehensive statistical and methodological comparison of this compound, a potent inhibitor of human Neutrophil Elastase (NE), with other significant NE inhibitors such as ZD-0892, Sivelestat (ONO-5046), and AZD9668. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Data Presentation: Inhibitory Potency
The primary measure of efficacy for neutrophil elastase inhibitors is their inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of how effectively each compound blocks the enzymatic activity of human neutrophil elastase (HNE). The table below summarizes the available data for this compound and its comparators.
| Compound | Inhibitor Type | Ki (nM) for Human NE | IC50 (nM) for Human NE |
| This compound | Transition-state | 13 ± 1.7[1] | Not specified |
| ZD-0892 | Transition-state | 6.7[2] | Not specified |
| Sivelestat (ONO-5046) | Competitive | 200[3][4] | 44[3] |
| AZD9668 | Reversible | 9.4 | ~12.6 (from pIC50 of 7.9) |
Note: Direct comparison of Ki and IC50 values should be made with caution as they can be influenced by the specific experimental conditions of the assays from which they were derived.
Experimental Protocols
A clear understanding of the methodologies used to derive the inhibitory data is crucial for a meaningful comparison. While specific detailed protocols for each compound are proprietary to the discovering entities, the general principles of the assays are outlined below.
Determination of Inhibitory Constants (Ki and IC50)
The inhibitory potency of the compounds against human neutrophil elastase is typically determined using an in vitro enzymatic assay.
General Protocol:
-
Enzyme and Substrate: Purified human neutrophil elastase and a specific chromogenic or fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA) are used.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., Tris-HCl) at a controlled pH and temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Measurement: The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
In Vivo and Preclinical Efficacy
Beyond in vitro potency, the efficacy of these inhibitors has been evaluated in various preclinical models of inflammatory diseases.
-
ZD-0892: As a follow-up compound to this compound, ZD-0892 has demonstrated efficacy in animal models. In a murine model of viral myocarditis, oral administration of ZD0892 suppressed the increase in myocardial serine elastase activity, reduced inflammation and fibrosis, and preserved normal ventricular function.[5] It has also been shown to reduce cigarette smoke-induced emphysema in guinea pigs.
-
Sivelestat (ONO-5046): In vivo studies have shown that Sivelestat can suppress HNE-induced lung hemorrhage in hamsters and increases in skin capillary permeability in guinea pigs.[3] It has also been investigated in clinical trials for acute lung injury, although a large study did not show a significant benefit on 28-day mortality or ventilator-free days.[6]
-
AZD9668: Oral administration of AZD9668 has been shown to prevent HNE-induced lung injury in mice and rats.[7] In a mouse model of smoke-induced airway inflammation, it significantly reduced the number of neutrophils and IL-1β in bronchoalveolar lavage fluid.[7]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound and its comparators is the direct inhibition of neutrophil elastase. This intervention disrupts the downstream pathological processes mediated by this enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ONO-5046, a novel inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of aptameric inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A serine elastase inhibitor reduces inflammation and fibrosis and preserves cardiac function after experimentally-induced murine myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ZD8321
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of ZD8321, identified as N-(METHOXYCARBONYL)-L-VALYL-N-((1S)-3,3,3-TRIFLUORO-1-(1-METHYLETHYL)-2-OXOPROPYL)-L-PROLINAMIDE HYDRATE[1]. In the absence of a specific Safety Data Sheet (SDS), a conservative approach to disposal is mandatory, treating the compound as a hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical waste management.
I. Hazard Assessment and Waste Segregation
Given the complex organic structure of this compound, it should be handled with care. All chemical wastes must be segregated by waste type to prevent dangerous reactions.[1]
Table 1: Waste Segregation Guidelines
| Waste Type | Segregation Requirement | Incompatible Substances to Avoid |
| This compound (Solid) | Collect in a designated, sealed, and properly labeled hazardous waste container. | Do not mix with other chemical wastes unless compatibility is confirmed. |
| This compound (in solution) | Segregate based on the solvent used. For example, collect halogenated and non-halogenated solvent wastes separately. | Acids, bases, oxidizing agents, and reducing agents. |
| Contaminated Labware (e.g., pipette tips, gloves) | Dispose of in a designated solid hazardous waste container. | Do not mix with non-hazardous laboratory trash. |
| Empty this compound Containers | Must be triple-rinsed with a suitable solvent. The first rinsate is collected as hazardous waste. | - |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the steps for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Collection and Labeling:
- Solid this compound Waste:
- Collect in a wide-mouth, sealable container compatible with the chemical.
- Ensure the container is clearly labeled "Hazardous Waste" and includes the chemical name (this compound), concentration, and accumulation start date.
- This compound Solutions:
- Collect in a sealable, chemical-resistant container (e.g., glass or polyethylene).
- Label the container with "Hazardous Waste," the chemical name, the solvent system, and the approximate concentration.
- Contaminated Materials:
- Place all contaminated items (e.g., gloves, weigh boats, pipette tips) in a designated, lined container for solid chemical waste.
3. Disposal of Empty Containers:
- Triple-rinse the empty this compound container with a solvent capable of removing the residue.
- Collect the first rinsate and add it to the appropriate liquid hazardous waste container.
- The second and third rinsates may be permissible to go down the drain with copious amounts of water, but institutional guidelines should be followed.
- Deface or remove the original label from the triple-rinsed container before disposing of it as regular laboratory glass or plastic waste.
4. Storage of Hazardous Waste:
- Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[1]
- Ensure secondary containment is used for all liquid waste containers to prevent spills.
- Keep waste containers closed except when adding waste.
5. Arranging for Waste Pickup:
- Once a waste container is full or has been accumulating for a specified period (e.g., one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[1]
- Follow your institution's specific procedures for requesting a hazardous waste pickup.
III. Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guidance is based on general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) if one becomes available.
References
Essential Safety and Logistical Information for Handling ZD8321
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of the research compound ZD8321 (Molecular Formula: C₁₈H₂₈F₃N₃O₅·H₂O). In the absence of a publicly available, specific Safety Data Sheet (SDS), a conservative approach based on established laboratory safety protocols for handling novel chemical entities is mandated. All personnel must treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Ensure gloves are regularly inspected for tears or punctures and changed frequently. |
| Eyes | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect from splashes and fine particles. |
| Face | Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashing. |
| Body | Laboratory Coat | Should be buttoned and have full-length sleeves. Consider a chemically resistant apron for larger quantities. |
| Respiratory | Fume Hood | All handling of this compound powder or solutions should be conducted within a certified chemical fume hood. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to ensure the safety of all laboratory personnel.
1. Preparation:
- Designate a specific area within a chemical fume hood for the handling of this compound.
- Ensure all necessary PPE is readily available and in good condition.
- Prepare all necessary equipment (e.g., balances, glassware, spatulas) within the designated area.
- Have a chemical spill kit readily accessible.
2. Weighing and Aliquoting:
- Perform all weighing and aliquoting of this compound powder inside a chemical fume hood to prevent inhalation of airborne particles.
- Use anti-static weigh paper or a compatible container to minimize dispersal of the powder.
- Close the primary container tightly immediately after use.
3. Solution Preparation:
- Add solvent to the weighed this compound powder slowly and carefully to avoid splashing.
- Ensure the vessel is appropriately sealed before agitation or sonication.
4. Experimental Use:
- Clearly label all vessels containing this compound with the compound name, concentration, date, and responsible individual.
- Minimize the generation of aerosols.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: All solutions containing this compound must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
- Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Waste Labeling and Storage:
- All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
- Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
3. Final Disposal:
- All this compound waste must be disposed of through the institution's official hazardous waste management program. Do not pour any this compound-containing solution down the drain.
Experimental Workflow Diagram
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
